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  • Product: 4-Bromo-1-ethoxy-2-nitrobenzene
  • CAS: 383869-51-0

Core Science & Biosynthesis

Foundational

Introduction: A Versatile Scaffolding for Complex Synthesis

An In-depth Technical Guide to 4-Bromo-1-ethoxy-2-nitrobenzene: Properties, Synthesis, and Applications in Drug Discovery 4-Bromo-1-ethoxy-2-nitrobenzene is a substituted nitroaromatic compound whose strategic placement...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-1-ethoxy-2-nitrobenzene: Properties, Synthesis, and Applications in Drug Discovery

4-Bromo-1-ethoxy-2-nitrobenzene is a substituted nitroaromatic compound whose strategic placement of functional groups—a bromine atom, an ethoxy group, and a nitro group—makes it a highly valuable intermediate in organic synthesis. The electron-withdrawing nature of the nitro group deactivates the aromatic ring, influencing its reactivity, while the bromine atom serves as a versatile handle for a variety of cross-coupling reactions. This unique combination allows for sequential and site-selective modifications, a critical requirement in the multi-step synthesis of complex therapeutic agents. Its classification as a "Protein Degrader Building Block" points to its utility in the development of novel modalities like PROTACs (Proteolysis Targeting Chimeras), a burgeoning field in drug discovery.[1]

Physicochemical & Structural Data

The fundamental properties of 4-Bromo-1-ethoxy-2-nitrobenzene are essential for its application in experimental design, including reaction stoichiometry and analytical characterization. All quantitative data is summarized in the table below for ease of reference.

PropertyValueSource
Molecular Weight 246.1 g/mol [1]
Molecular Formula C₈H₈BrNO₃[1][2]
CAS Number 383869-51-0[1][2]
IUPAC Name 4-bromo-1-ethoxy-2-nitrobenzene[2]
Synonyms 4-bromo-2-nitrophenyl ethyl ether, 2-Nitro-4-bromphenetol[2]
Purity Typically ≥98%[1]
Canonical SMILES CCOC1=C(C=C(C=C1)Br)[O-][2]

Synthesis and Characterization: A Validated Workflow

The synthesis of 4-Bromo-1-ethoxy-2-nitrobenzene can be approached through several routes. A common and reliable method is the Williamson ether synthesis, starting from the commercially available 4-bromo-2-nitrophenol. This protocol is favored for its high yield and operational simplicity.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

Objective: To synthesize 4-Bromo-1-ethoxy-2-nitrobenzene from 4-bromo-2-nitrophenol and iodoethane.

Materials:

  • 4-bromo-2-nitrophenol

  • Iodoethane (or Diethyl sulfate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-bromo-2-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a slurry (approx. 0.2 M concentration relative to the phenol).

  • Alkylation: While stirring vigorously, add iodoethane (1.2 eq) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approx. 56°C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., 98:2 to 90:10).

  • Isolation: Combine the product-containing fractions and evaporate the solvent under reduced pressure to yield 4-Bromo-1-ethoxy-2-nitrobenzene as a solid. Dry the product under high vacuum.

Self-Validation: The success of the synthesis is validated at each stage. TLC confirms the full consumption of the starting phenol and the formation of a new, less polar product. The final purity is confirmed through spectroscopic analysis.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification process.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Combine 4-bromo-2-nitrophenol & K₂CO₃ in Acetone B 2. Add Iodoethane (Dropwise) A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Cool, Filter & Concentrate C->D Monitor by TLC E 5. Flash Column Chromatography (Hexane/EtOAc) D->E F 6. Isolate Pure Product E->F G Spectroscopic Characterization (NMR, MS) F->G Proceed to Analysis

Caption: Workflow for the synthesis of 4-Bromo-1-ethoxy-2-nitrobenzene.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. For the related isomer, 2-bromo-1-ethoxy-4-nitrobenzene, characteristic peaks are observed around 1.30 ppm (triplet, 3H for -CH₃), 4.21 ppm (quartet, 2H for -OCH₂-), and in the aromatic region between 7.26-8.30 ppm (3H).[3] Similar shifts are expected for the target molecule, with distinct coupling patterns for the aromatic protons dictated by their positions relative to the substituents.

  • ¹³C NMR: The carbon spectrum will show eight distinct signals, including two in the aliphatic region for the ethoxy group and six in the aromatic region, with carbons attached to electronegative atoms (O, N, Br) shifted downfield.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The exact mass should correspond to the calculated monoisotopic mass of 244.96876 Da.[2]

Applications in Drug Discovery and Chemical Biology

The utility of 4-Bromo-1-ethoxy-2-nitrobenzene lies in its capacity for controlled, sequential chemical transformations, making it a valuable building block for complex molecules.

  • Suzuki-Miyaura Coupling: The bromine atom is primed for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of various aryl or heteroaryl groups at the C4 position, a common strategy for building molecular complexity.[4] This reaction is a cornerstone of modern pharmaceutical synthesis.

  • Nitro Group Reduction: The nitro group can be readily reduced to an aniline derivative. This transformation is fundamental in drug development, as anilines are precursors to a vast array of functional groups and are themselves common moieties in bioactive molecules.

  • Intermediate for Targeted Therapies: While this specific molecule is noted as a protein degrader building block, analogous structures like 4-Bromo-1-chloro-2-nitrobenzene are critical intermediates in the synthesis of targeted cancer therapies such as vismodegib, a Hedgehog pathway inhibitor.[5] This highlights the proven value of this substitution pattern in constructing complex APIs (Active Pharmaceutical Ingredients).

Logical Relationship Diagram

The following diagram illustrates the synthetic utility of the key functional groups.

Functional_Group_Utility cluster_transformations Key Chemical Transformations cluster_products Resulting Scaffolds start 4-Bromo-1-ethoxy-2-nitrobenzene -Br -NO₂ suzuki Suzuki Coupling (Pd Catalyst) start:f1->suzuki reduction Nitro Reduction (e.g., Fe/HCl, H₂/Pd) start:f2->reduction biaryl Bi-aryl Ether Scaffold suzuki->biaryl aniline Aniline Intermediate reduction->aniline

Caption: Synthetic transformations of 4-Bromo-1-ethoxy-2-nitrobenzene.

Safety and Handling

As with all nitroaromatic compounds, 4-Bromo-1-ethoxy-2-nitrobenzene must be handled with appropriate care. Based on safety data for analogous compounds, the following precautions are essential:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[6]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

The compound may cause skin and eye irritation and may be harmful if swallowed, inhaled, or absorbed through the skin.[7][8]

Conclusion

4-Bromo-1-ethoxy-2-nitrobenzene is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined reactive sites allow for precise and predictable synthetic manipulations, enabling the efficient construction of complex molecular architectures. For researchers engaged in the discovery and development of novel therapeutics, particularly in fields like targeted protein degradation, a thorough understanding of this building block's properties and potential is indispensable for innovation.

References

  • Furuta, T., et al. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo. ACS Publications. Available at: [Link]

  • CP Lab Safety. (n.d.). 4-Bromo-1-ethoxy-2-nitrobenzene, min 98%, 100 grams. Retrieved from: [Link]

  • PubChem. (n.d.). 4-Bromo-1-ethoxy-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from: [Link]

  • Thermo Fisher Scientific. (2026). SAFETY DATA SHEET: 1-Bromo-4-nitrobenzene. Retrieved from: [Link]

  • Chegg. (2018). Solved Br NO2 0 (ppm) H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzene. Retrieved from: [Link]

  • Pharmaffiliates. (n.d.). The Role of 4-Bromo-1-chloro-2-nitrobenzene in Modern Pharmaceutical Synthesis. Retrieved from: [Link]

Sources

Exploratory

A Technical Guide to the Structure Elucidation of 4-Bromo-1-ethoxy-2-nitrobenzene

Introduction: The Importance of Unambiguous Structural Verification In the realm of drug discovery and development, the precise molecular structure of a compound is the bedrock upon which all subsequent research is built...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Unambiguous Structural Verification

In the realm of drug discovery and development, the precise molecular structure of a compound is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and ultimately, the failure of a promising therapeutic candidate. 4-Bromo-1-ethoxy-2-nitrobenzene, a substituted aromatic ether, serves as an exemplary case study for the rigorous application of modern analytical techniques to achieve unambiguous structure elucidation. This guide provides an in-depth, technically-focused narrative on the logical workflow and experimental methodologies required to confirm the identity and structure of this molecule, tailored for researchers, scientists, and drug development professionals.

The Elucidation Pathway: A Multi-faceted Approach

The confirmation of a chemical structure is not a linear process but rather a convergent synthesis of data from multiple orthogonal techniques. Each method provides a unique piece of the puzzle, and their collective interpretation provides the confidence required for progression in a research pipeline. This guide will detail the synergistic application of synthesis, mass spectrometry, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_crystallography Definitive Structure Confirmation Synthesis Synthesis via Williamson Ether Reaction Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Provides Molecular Weight IR Infrared (IR) Spectroscopy Purification->IR Identifies Functional Groups NMR Nuclear Magnetic Resonance (NMR) Purification->NMR Reveals Connectivity XRay Single-Crystal X-Ray Crystallography NMR->XRay Confirms 3D Structure NMR_Strategy H1_NMR ¹H NMR COSY COSY (¹H-¹H Correlation) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR C13_NMR->HSQC Structure Final Structure COSY->Structure Confirms H-H adjacencies HSQC->Structure Links protons to their attached carbons

Foundational

4-Bromo-1-ethoxy-2-nitrobenzene: A Comprehensive Technical Guide for Advanced Chemical Synthesis

Introduction: Unveiling a Key Architectural Element in Modern Drug Discovery In the landscape of contemporary medicinal chemistry and drug development, the strategic use of versatile chemical intermediates is paramount t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Architectural Element in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and drug development, the strategic use of versatile chemical intermediates is paramount to the efficient construction of novel molecular entities. Among these, 4-Bromo-1-ethoxy-2-nitrobenzene stands out as a pivotal building block, offering a unique combination of functional groups that allow for sequential and regioselective chemical transformations. This guide provides an in-depth exploration of the nomenclature, synthesis, chemical properties, and applications of this compound, with a particular focus on its role as a precursor in the synthesis of complex pharmaceutical agents, including the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Nomenclature and Identification: A Foundational Overview

Precise identification of chemical entities is the bedrock of reproducible scientific research. 4-Bromo-1-ethoxy-2-nitrobenzene is systematically named according to IUPAC conventions, and is also known by several synonyms in commercial and academic literature.

IUPAC Name and Synonyms
  • IUPAC Name: 4-Bromo-1-ethoxy-2-nitrobenzene

  • Common Synonyms:

    • 4-bromo-2-nitrophenyl ethyl ether

    • 2-Nitro-4-bromophenetol

    • Benzene, 4-bromo-1-ethoxy-2-nitro-

Chemical Identifiers

For unambiguous identification and database retrieval, the following identifiers are crucial:

IdentifierValueSource
CAS Number 383869-51-0[1]
Molecular Formula C₈H₈BrNO₃[1]
Molecular Weight 246.06 g/mol [1]
PubChem CID 22283188[1]

Synthesis of 4-Bromo-1-ethoxy-2-nitrobenzene: A Two-Step Strategic Approach

The synthesis of 4-Bromo-1-ethoxy-2-nitrobenzene is most effectively achieved through a two-step sequence that leverages classical organic reactions. This approach ensures high yields and purity of the final product. The overall synthetic pathway is depicted below.

Synthesis_Workflow cluster_0 Step 1: Electrophilic Nitration cluster_1 Step 2: Williamson Ether Synthesis p_bromophenol p-Bromophenol intermediate 4-Bromo-2-nitrophenol p_bromophenol->intermediate Nitration nitrating_mixture HNO₃ / H₂SO₄ final_product 4-Bromo-1-ethoxy-2-nitrobenzene intermediate->final_product Etherification ethyl_halide Ethyl Halide (e.g., EtI, EtBr) base Base (e.g., K₂CO₃, NaH)

Caption: Synthetic pathway for 4-Bromo-1-ethoxy-2-nitrobenzene.

Step 1: Nitration of p-Bromophenol

The initial step involves the electrophilic aromatic substitution of p-bromophenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-director. The nitration will predominantly occur at the position ortho to the hydroxyl group due to its stronger activating effect.

Causality of Experimental Choices:

  • Reagents: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

  • Temperature Control: The reaction is exothermic and must be carefully controlled, typically at low temperatures (0-10 °C), to prevent over-nitration and the formation of undesired byproducts.

Experimental Protocol: Synthesis of 4-Bromo-2-nitrophenol

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-bromophenol in a suitable solvent such as glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure complete conversion.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-bromo-2-nitrophenol.

Step 2: Williamson Ether Synthesis

The second step is a classic Williamson ether synthesis, which involves the reaction of the phenoxide ion of 4-bromo-2-nitrophenol with an ethyl halide.

Causality of Experimental Choices:

  • Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is used to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.

  • Ethylating Agent: An ethyl halide, such as ethyl iodide (EtI) or ethyl bromide (EtBr), serves as the electrophile. Ethyl iodide is often preferred due to the better leaving group ability of iodide.

  • Solvent: A polar aprotic solvent, such as acetone or dimethylformamide (DMF), is typically used to dissolve the reactants and facilitate the Sₙ2 reaction.

Experimental Protocol: Synthesis of 4-Bromo-1-ethoxy-2-nitrobenzene

  • To a solution of 4-bromo-2-nitrophenol in acetone or DMF, add a base such as potassium carbonate.

  • Stir the mixture at room temperature for a short period to ensure the formation of the phenoxide salt.

  • Add ethyl iodide or ethyl bromide to the reaction mixture.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling, filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure 4-Bromo-1-ethoxy-2-nitrobenzene.

Applications in Drug Development and Medicinal Chemistry

4-Bromo-1-ethoxy-2-nitrobenzene is a valuable scaffold in medicinal chemistry due to its trifunctional nature. The three distinct functional groups—bromo, ethoxy, and nitro—can be selectively manipulated to introduce diverse chemical moieties, making it an ideal starting material for the synthesis of compound libraries for drug discovery.

A Versatile Building Block for Complex Molecules

The differential reactivity of the functional groups allows for a stepwise and controlled synthetic strategy:

  • The Bromo Group: Serves as a handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This enables the introduction of a wide array of aryl, heteroaryl, or amino groups.

  • The Nitro Group: Can be readily reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions.

  • The Ethoxy Group: Generally stable under many reaction conditions, it modulates the electronic properties and lipophilicity of the molecule.

Role in the Synthesis of PROTACs and Protein Degraders

A particularly exciting application of this and similar building blocks is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker.

4-Bromo-1-ethoxy-2-nitrobenzene and its derivatives are often employed in the synthesis of the linker component or as a core structure to which the two ligands are attached. The ability to introduce diverse functionality through the bromo and nitro groups allows for the systematic variation of the linker length, rigidity, and vector, which are critical parameters for optimizing the efficacy of a PROTAC.

PROTAC_Concept cluster_workflow PROTAC Assembly Logic POI Target Protein Ligand Linker Linker (Derived from 4-Bromo-1-ethoxy-2-nitrobenzene) POI->Linker E3_Ligase E3 Ligase Ligand Linker->E3_Ligase

Caption: Role of the core scaffold in PROTAC design.

Safety and Handling

As a nitroaromatic compound, 4-Bromo-1-ethoxy-2-nitrobenzene should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

GHS Hazard Classification (Inferred)

Based on the GHS classifications of structurally similar compounds, 4-Bromo-1-ethoxy-2-nitrobenzene is expected to have the following hazards:

  • Acute Toxicity, Oral (Category 4)

  • Skin Corrosion/Irritation (Category 2)

  • Serious Eye Damage/Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-Bromo-1-ethoxy-2-nitrobenzene is a strategically important chemical intermediate with significant applications in organic synthesis, particularly in the field of drug discovery. Its well-defined nomenclature, accessible synthetic routes, and versatile reactivity make it a valuable tool for researchers and scientists. As the demand for novel and complex molecular architectures continues to grow, the importance of such foundational building blocks in accelerating the development of new therapeutics cannot be overstated.

References

  • PubChem. 4-Bromo-1-ethoxy-2-nitrobenzene. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Bromo-2-ethoxy-4-nitrobenzene. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Bromo-1-ethoxy-2-nitrobenzene. National Center for Biotechnology Information. [Link]

  • CP Lab Safety. 4-Bromo-1-ethoxy-2-nitrobenzene, min 98%, 100 grams. [Link]

Sources

Exploratory

electrophilic substitution patterns of 4-Bromo-1-ethoxy-2-nitrobenzene

An In-Depth Technical Guide to the Electrophilic Substitution Patterns of 4-Bromo-1-ethoxy-2-nitrobenzene Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electrophilic Substitution Patterns of 4-Bromo-1-ethoxy-2-nitrobenzene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) patterns of 4-Bromo-1-ethoxy-2-nitrobenzene. The regioselectivity of EAS reactions on this polysubstituted benzene is governed by a complex interplay of inductive and resonance effects from three distinct substituents: a strongly activating ethoxy group, a strongly deactivating nitro group, and a weakly deactivating bromo group. This document elucidates the theoretical principles dictating the positional reactivity of the aromatic ring, predicts the outcomes for major classes of electrophilic substitution reactions, and provides validated experimental protocols for researchers in synthetic and medicinal chemistry.

Foundational Principles: Substituent Effects in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, proceeding via a two-step addition-elimination mechanism.[1][2] The reaction is initiated by the attack of an electrophile (E+) on the π-electron system of the benzene ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[3] The aromaticity is subsequently restored by the loss of a proton from the site of attack.

The presence of substituents on the benzene ring profoundly influences both the rate of reaction and the orientation of incoming electrophiles.[4][5] These effects are categorized as follows:

  • Activating Groups: These groups donate electron density to the aromatic ring, stabilizing the arenium ion intermediate and increasing the rate of reaction compared to benzene. They are typically ortho, para-directors.[6][7]

  • Deactivating Groups: These groups withdraw electron density from the ring, destabilizing the arenium ion and decreasing the reaction rate. Most deactivating groups are meta-directors.[4][8] Halogens are a notable exception, being deactivating yet ortho, para-directing.[6][9]

Analysis of Substituent Effects in 4-Bromo-1-ethoxy-2-nitrobenzene

The regiochemical outcome of electrophilic substitution on 4-Bromo-1-ethoxy-2-nitrobenzene is determined by the cumulative influence of its three substituents. A thorough analysis of each group's individual directing power is essential to predict the most probable site of electrophilic attack.

The Ethoxy Group (-OCH₂CH₃)
  • Classification: Strongly activating, ortho, para-director.[6][7]

  • Mechanism of Action: The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance (a +M effect). This effect significantly increases the electron density at the ortho and para positions. While oxygen is electronegative and exerts an electron-withdrawing inductive effect (-I), the resonance effect is dominant.[6] Methoxy and ethoxy groups can increase the rate of EAS by a factor of about 10,000 compared to benzene.[1][5]

The Nitro Group (-NO₂)
  • Classification: Strongly deactivating, meta-director.[4][8][10]

  • Mechanism of Action: The nitro group is powerfully electron-withdrawing through both induction (-I effect) and resonance (-M effect).[8][11] It places a partial positive charge on the ortho and para positions, thereby deactivating them towards electrophilic attack. Consequently, the meta position, which is less deactivated, becomes the most reactive site by default.[7][11] A nitro substituent can decrease the ring's reactivity by a factor of roughly a million.[1][5]

The Bromo Group (-Br)
  • Classification: Weakly deactivating, ortho, para-director.[12]

  • Mechanism of Action: Halogens present a classic case of competing effects. They are highly electronegative, withdrawing electron density via the inductive effect (-I), which deactivates the ring overall.[6] However, they also possess lone pairs that can participate in resonance (+M effect), stabilizing the arenium ion intermediate when the attack occurs at the ortho or para positions.[9] This resonance stabilization is what directs incoming electrophiles to these sites.

Predicting the Regioselectivity: A Consensus Approach

When multiple substituents are present, the regiochemical outcome is determined by a hierarchy of these directing effects.[13]

  • The Strongest Activating Group Dominates: The powerful ortho, para-directing ethoxy group is the most influential substituent on the ring. It strongly activates positions 2 and 6 (ortho) and position 4 (para).

  • Positional Analysis:

    • Position 2 is blocked by the nitro group.

    • Position 4 is blocked by the bromo group.

    • This leaves Position 6 as the primary site directed by the dominant ethoxy group.

  • Confirmation from Other Groups:

    • The nitro group at C2 directs incoming electrophiles to its meta positions: C4 (blocked) and C6 .

    • The bromo group at C4 directs to its ortho positions (C3 and C5) and its para position (C1, blocked).

Key Electrophilic Substitution Reactions and Protocols

The overall reactivity of the ring is attenuated by the presence of two deactivating groups. Thus, reactions may require more forcing conditions (e.g., higher temperatures or stronger catalysts) than those used for benzene or activated derivatives.[11]

Summary of Predicted Products
Reaction TypeReagentsElectrophile (E+)Predicted Major Product
Nitration Conc. HNO₃ / Conc. H₂SO₄NO₂⁺ (Nitronium ion)5-Bromo-2-ethoxy-1,3-dinitrobenzene
Halogenation Br₂ / FeBr₃Br⁺1,5-Dibromo-2-ethoxy-3-nitrobenzene
Sulfonation Fuming H₂SO₄ (SO₃)SO₃4-Bromo-5-ethoxy-2-nitrobenzenesulfonic acid
Friedel-Crafts R-Cl / AlCl₃ or RCOCl / AlCl₃R⁺ or RCO⁺No reaction expected due to strong deactivation
Nitration

Nitration introduces a second nitro group onto the ring. Given the existing deactivation, this reaction requires standard mixed-acid conditions.

  • Predicted Product: 5-Bromo-2-ethoxy-1,3-dinitrobenzene

  • Mechanism: The nitronium ion (NO₂⁺), generated from nitric and sulfuric acid, will attack the electron-rich C6 position.[14] The resulting arenium ion is stabilized by resonance, and subsequent deprotonation restores aromaticity.

G

  • Representative Experimental Protocol:

    • Reagent Preparation: In a flask submerged in an ice-salt bath, slowly add 15 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the temperature below 10°C.

    • Substrate Addition: Dissolve 0.05 mol of 4-Bromo-1-ethoxy-2-nitrobenzene in 50 mL of concentrated sulfuric acid at 0°C.

    • Nitration: Add the pre-cooled nitrating mixture dropwise to the substrate solution over 30 minutes, ensuring the temperature remains between 0 and 5°C.

    • Reaction: Stir the mixture for an additional 60 minutes at 5°C.

    • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. The solid precipitate is collected by vacuum filtration.

    • Purification: Wash the crude product with cold water until the washings are neutral, then with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol.[12]

Halogenation (e.g., Bromination)
  • Predicted Product: 1,5-Dibromo-2-ethoxy-3-nitrobenzene

  • Causality Behind Experimental Choice: Due to the deactivated nature of the ring, halogenation requires a Lewis acid catalyst, such as FeBr₃, to polarize the bromine molecule and generate a sufficiently powerful electrophile.[2]

  • Representative Experimental Protocol:

    • Setup: To a solution of 4-Bromo-1-ethoxy-2-nitrobenzene (0.05 mol) in 100 mL of a dry, inert solvent (e.g., CCl₄ or CH₂Cl₂) in a flask protected from moisture, add a catalytic amount of iron filings or anhydrous FeBr₃ (approx. 0.01 mol).

    • Addition: Add a solution of bromine (0.055 mol) in the same solvent dropwise at room temperature. The reaction is typically accompanied by the evolution of HBr gas, which can be neutralized by an acid trap.

    • Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

    • Work-up: Quench the reaction by adding an aqueous solution of sodium bisulfite to destroy excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.

    • Purification: After removing the solvent under reduced pressure, the crude product can be purified by column chromatography or recrystallization.

Sulfonation
  • Predicted Product: 4-Bromo-5-ethoxy-2-nitrobenzenesulfonic acid

  • Causality Behind Experimental Choice: Sulfonation of a deactivated ring requires fuming sulfuric acid (sulfuric acid containing excess SO₃) to provide a high concentration of the SO₃ electrophile.[15] The reaction is often reversible.

  • Representative Experimental Protocol:

    • Reaction: Slowly add 4-Bromo-1-ethoxy-2-nitrobenzene (0.05 mol) in portions to 50 mL of fuming sulfuric acid (20% SO₃) at room temperature with vigorous stirring.

    • Heating: Gently heat the reaction mixture to 80-100°C for 2-3 hours.

    • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Isolation: The sulfonic acid product may precipitate upon cooling or can be isolated as a salt by neutralizing the acidic solution with a base like NaOH or CaCO₃.

Friedel-Crafts Alkylation and Acylation

The Friedel-Crafts reactions are highly sensitive to the electronic nature of the aromatic ring. They generally fail with strongly deactivated substrates like nitrobenzene.[16] The presence of the potent -NO₂ deactivating group on 4-Bromo-1-ethoxy-2-nitrobenzene makes the ring insufficiently nucleophilic to attack the carbocation or acylium ion intermediates generated in these reactions.[17] Furthermore, the Lewis acid catalyst (e.g., AlCl₃) can complex with the lone pairs on the oxygen of the ethoxy group and the nitro group, further deactivating the ring. Therefore, no reaction is the expected outcome under standard Friedel-Crafts conditions.

Conclusion

The are decisively controlled by the strongly activating ortho, para-directing ethoxy group. Despite the presence of two deactivating groups, the electronic donating power of the ethoxy group, in concert with the meta-directing effect of the nitro group, creates a strong preference for substitution at the C6 position. The overall deactivated nature of the substrate necessitates appropriately vigorous reaction conditions for successful transformations, and renders the ring unreactive towards Friedel-Crafts reactions. This predictive analysis, grounded in established principles of physical organic chemistry, serves as a reliable guide for synthetic chemists aiming to functionalize this and structurally related molecules.

References

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  • The Organic Chemistry Tutor. "Electrophilic Aromatic Substitution Reactions Made Easy!" YouTube, 8 May 2018. [URL: https://www.youtube.
  • Chemistry Stack Exchange. "2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide." Accessed January 2026. [URL: https://chemistry.stackexchange.com/questions/75816/2-bromo-1-chloro-4-nitrobenzene-reacts-with-sodium-ethoxide-in-ethanol-to-give]
  • Organic Chemistry Tutor. "Directing Effects in Electrophilic Aromatic Substitution Made EASY!" YouTube, 20 April 2022. [URL: https://www.youtube.
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  • ChemicalBook. "4-bromo-1-ethyl-2-nitrobenzene synthesis." Accessed January 2026. [URL: https://www.chemicalbook.
  • Google Patents. "US3492342A - Sulfonation of nitro compounds." Accessed January 2026. [URL: https://patents.google.
  • Chemistry LibreTexts. "Substitution Reactions of Benzene Derivatives." Accessed January 2026. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.
  • Chem VOD. "Directing Effect of the Nitro Group in EAS." YouTube, 2 May 2017. [URL: https://www.youtube.
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  • The Organic Chemistry Tutor. "Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution." YouTube, 28 December 2016. [URL: https://www.youtube.
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  • Chemistry LibreTexts. "8.11: Multiple Substituents- Directing Effects." Accessed January 2026. [URL: https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_350%3A_Organic_Chemistry_I/8%3A_Aromatic_Compounds/8.11%3A_Multiple_Substituents-_Directing_Effects]
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  • ACS Publications. "Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow." Accessed January 2026. [URL: https://pubs.acs.org/doi/10.1021/op500276a]
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Foundational

A Spectroscopic Guide to 4-Bromo-1-ethoxy-2-nitrobenzene: In-Depth Analysis for the Research Professional

This technical guide offers a comprehensive analysis of the spectroscopic data for 4-Bromo-1-ethoxy-2-nitrobenzene, a key building block in synthetic chemistry. Designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers a comprehensive analysis of the spectroscopic data for 4-Bromo-1-ethoxy-2-nitrobenzene, a key building block in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide provides insights into the experimental rationale and interpretive logic that are crucial for compound characterization and quality control.

Molecular Structure and Properties

4-Bromo-1-ethoxy-2-nitrobenzene is an aromatic compound with the molecular formula C₈H₈BrNO₃.[1][2] Its structure is characterized by a benzene ring substituted with a bromine atom, an ethoxy group, and a nitro group. The strategic placement of these functional groups dictates the molecule's reactivity and its distinct spectroscopic signature.

PropertyValueSource
IUPAC Name4-bromo-1-ethoxy-2-nitrobenzene[2]
Molecular FormulaC₈H₈BrNO₃[1][2]
Molecular Weight246.06 g/mol [2]
Monoisotopic Mass244.96876 Da[2]
CAS Number383869-51-0[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-Bromo-1-ethoxy-2-nitrobenzene, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the electronic environment of each hydrogen atom in the molecule. The electron-withdrawing nature of the nitro group and the electron-donating character of the ethoxy group create a distinct pattern of chemical shifts for the aromatic protons.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~7.74d2.31HH-3
~7.49dd8.8, 2.41HH-5
~6.98d8.81HH-6
4.15q7.02H-OCH₂CH₃
1.46t7.03H-OCH₂CH₃

Note: The presented chemical shifts are estimations based on spectral data for structurally similar compounds and established substituent effects. Actual experimental values may vary slightly.

Expertise in Action: Interpreting the ¹H NMR Spectrum

  • The Ethoxy Group: The quartet at approximately 4.15 ppm is characteristic of the methylene protons (-OCH₂-) coupled to the three methyl protons. The triplet at around 1.46 ppm represents the methyl protons (-CH₃) coupled to the two methylene protons. This classic ethyl pattern is a primary indicator of the ethoxy substituent.

  • The Aromatic Region: The three aromatic protons appear as distinct signals due to their unique electronic environments. The proton at the 3-position is a doublet due to coupling with the proton at the 5-position. The proton at the 5-position appears as a doublet of doublets, being coupled to the protons at the 3- and 6-positions. The proton at the 6-position is a doublet due to coupling with the proton at the 5-position.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 4-Bromo-1-ethoxy-2-nitrobenzene in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum.

  • Analysis: Integrate the peaks to determine the relative number of protons and measure the chemical shifts and coupling constants.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve Sample B Transfer to NMR Tube A->B C Insert into Spectrometer B->C D Tune and Shim C->D E Acquire FID D->E F Fourier Transform E->F G Phase and Baseline Correction F->G H Integration and Peak Picking G->H I Structure Elucidation H->I

Caption: Workflow for NMR spectroscopic analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the molecule's asymmetry, eight distinct signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ) ppm
C-1 (C-OEt)~154
C-2 (C-NO₂)~141
C-3~115
C-4 (C-Br)~118
C-5~129
C-6~125
-OCH₂CH₃~65
-OCH₂CH₃~14

Note: These are predicted values based on computational models and additivity rules. Experimental verification is recommended.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, but with a few key differences:

  • A higher concentration of the sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

  • Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Longer acquisition times are generally necessary.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of 4-Bromo-1-ethoxy-2-nitrobenzene will show characteristic absorption bands for the nitro, ether, and aromatic components.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2980-2850MediumAliphatic C-H Stretch (-CH₂, -CH₃)
~1525 and ~1345StrongAsymmetric and Symmetric N-O Stretch (NO₂)
~1250StrongAryl-O-C Stretch (Ether)
~1040StrongC-O-C Stretch (Ether)
~830StrongC-H Out-of-plane Bending (p-disubstituted)
~680Medium-WeakC-Br Stretch

Expertise in Action: Deciphering the IR Spectrum

  • The Nitro Group: The two strong bands at approximately 1525 cm⁻¹ and 1345 cm⁻¹ are the most definitive peaks for the nitro group. Their presence is a strong confirmation of this functional group.

  • The Ether Linkage: The strong absorption around 1250 cm⁻¹ due to the aryl-O-C stretch is a key indicator of the ethoxy group being attached to the benzene ring.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Grind a small amount (1-2 mg) of 4-Bromo-1-ethoxy-2-nitrobenzene with about 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow for IR Spectroscopy

IR_Workflow A Sample Preparation (e.g., KBr Pellet) B Place in Spectrometer A->B C Acquire Interferogram B->C D Fourier Transform C->D E Spectrum Analysis D->E

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.

Expertise in Action: Interpreting the Mass Spectrum

  • Molecular Ion Peak: Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity. For 4-Bromo-1-ethoxy-2-nitrobenzene, these peaks would be expected at m/z 245 and 247.

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of the ethoxy group, the nitro group, or subsequent fragmentations.

Table 4: Expected Mass-to-Charge Ratios (m/z)

m/zProposed Fragment
245/247[C₈H₈BrNO₃]⁺ (Molecular Ion)
200/202[M - C₂H₅O]⁺
199/201[M - NO₂]⁺
171/173[M - C₂H₅O - CO]⁺

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to generate positively charged ions.

  • Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow for Mass Spectrometry

MS_Workflow A Sample Introduction B Ionization (e.g., EI) A->B C Mass Analysis B->C D Detection C->D E Spectrum Generation D->E

Caption: Workflow for mass spectrometric analysis.

Synthesis Context

A plausible synthesis of 4-Bromo-1-ethoxy-2-nitrobenzene involves the nitration of 4-bromophenetole (1-bromo-4-ethoxybenzene).[3] Awareness of the synthetic route is crucial for anticipating potential impurities, such as isomers, which could be detected by the spectroscopic methods described.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and MS provides a robust and self-validating system for the characterization of 4-Bromo-1-ethoxy-2-nitrobenzene. Each technique offers a unique piece of the structural puzzle, and together they allow for an unambiguous confirmation of the compound's identity and purity. This guide serves as a foundational reference for researchers working with this important chemical intermediate.

References

  • CP Lab Safety. (n.d.). 4-Bromo-1-ethoxy-2-nitrobenzene, min 98%, 100 grams. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-ethoxy-4-nitrobenzene. Retrieved from [Link]

  • Chegg. (2018, November 18). Solved Br NO2 0 (ppm) H NMR spectrum of | Chegg.com. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-ethoxy-2-nitrobenzene. Retrieved from [Link]

  • Chegg. (2019, April 14). Question: The 1H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzene is shown below.... Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-2-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2011). 4-Bromo-1-nitrobenzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes: 4-Bromo-1-ethoxy-2-nitrobenzene as a Versatile Intermediate in Agrochemical Synthesis

Introduction: Strategic Importance of Substituted Nitroaromatics in Agrochemicals In the landscape of modern agrochemical research and development, the efficient synthesis of complex active ingredients is paramount. Subs...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Substituted Nitroaromatics in Agrochemicals

In the landscape of modern agrochemical research and development, the efficient synthesis of complex active ingredients is paramount. Substituted nitroaromatic compounds are foundational building blocks, offering a versatile platform for the introduction of diverse functionalities. Among these, 4-Bromo-1-ethoxy-2-nitrobenzene emerges as a molecule of significant synthetic potential. Its distinct arrangement of a reducible nitro group, a displaceable bromine atom, and an ethoxy moiety allows for a series of strategic chemical transformations. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the utility of 4-Bromo-1-ethoxy-2-nitrobenzene in the synthesis of agrochemical precursors, with a particular focus on the generation of intermediates for diphenyl ether herbicides.

While direct synthesis of a commercialized agrochemical from 4-Bromo-1-ethoxy-2-nitrobenzene is not extensively documented in public literature, its structural motifs are analogous to intermediates used in the synthesis of various classes of pesticides, including pyrethroid insecticides. This guide will focus on a logical and scientifically robust synthetic pathway to a key precursor for diphenyl ether herbicides, a class of agrochemicals known for their efficacy in weed management.

Physicochemical Properties of 4-Bromo-1-ethoxy-2-nitrobenzene

A thorough understanding of the starting material's properties is crucial for process development and optimization.

PropertyValueSource
CAS Number 383869-51-0[1]
Molecular Formula C₈H₈BrNO₃[1]
Molecular Weight 246.06 g/mol
Appearance Solid
Purity Typically ≥97%
Storage Sealed in dry, 2-8°C

Synthetic Strategy: From Nitroaromatic to Diphenyl Ether Precursor

The primary synthetic utility of 4-Bromo-1-ethoxy-2-nitrobenzene lies in its conversion to more complex intermediates. A key transformation is the reduction of the nitro group to an amine, yielding 4-amino-2-bromo-1-ethoxybenzene. This aniline derivative is a versatile precursor for the synthesis of various agrochemicals.

Our proposed synthetic pathway focuses on the preparation of a diphenyl ether herbicide intermediate. This class of herbicides acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO), leading to rapid weed control. The synthesis of these molecules often involves the coupling of a substituted phenol with a suitably activated benzene ring.

The overall workflow can be visualized as follows:

G A 4-Bromo-1-ethoxy-2-nitrobenzene B Step 1: Reduction of Nitro Group A->B C 4-Amino-2-bromo-1-ethoxybenzene B->C D Step 2: Diazotization C->D E Diazonium Salt Intermediate D->E F Step 3: Hydrolysis E->F G 4-Bromo-2-ethoxyphenol F->G H Step 4: Williamson Ether Synthesis (Ullmann Condensation) G->H I Substituted Diphenyl Ether (Herbicide Precursor) H->I J Reactant: Reducing Agent (e.g., Fe/HCl, SnCl2, H2/Pd-C) J->B K Reactant: NaNO2, aq. Acid K->D L Reactant: H2O, Heat L->F M Reactant: Substituted Phenol, Base (e.g., K2CO3), Cu catalyst M->H

Caption: Proposed synthetic workflow from 4-Bromo-1-ethoxy-2-nitrobenzene to a diphenyl ether herbicide precursor.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key transformations in the proposed synthetic pathway. These protocols are based on well-established chemical principles and analogous transformations found in the literature.

Protocol 1: Synthesis of 4-Amino-2-bromo-1-ethoxybenzene

Rationale: The reduction of the nitro group to a primary amine is a critical step in unlocking the synthetic potential of the starting material. The resulting aniline is a versatile intermediate. Several methods are available for this transformation, with the choice often depending on scale and functional group tolerance. Catalytic hydrogenation is a clean and efficient method, while metal/acid reductions are robust and cost-effective for many applications.

Method: Catalytic Hydrogenation

  • Reaction Setup: In a high-pressure hydrogenation vessel, combine 4-Bromo-1-ethoxy-2-nitrobenzene (1.0 eq), a suitable solvent such as ethanol or ethyl acetate, and 5% Palladium on carbon (Pd/C) catalyst (1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude 4-amino-2-bromo-1-ethoxybenzene. The product can be further purified by recrystallization or column chromatography if necessary.

Expected Yield: >90%

Protocol 2: Synthesis of 4-Bromo-2-ethoxyphenol

Rationale: The conversion of the aniline to a phenol is achieved via a diazotization-hydrolysis sequence. This transformation is essential for preparing the molecule for the subsequent ether synthesis.

  • Diazotization: Dissolve 4-amino-2-bromo-1-ethoxybenzene (1.0 eq) in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, at 0-5 °C. To this cooled solution, add a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes at this temperature.

  • Hydrolysis: Slowly add the cold diazonium salt solution to a boiling aqueous solution of sulfuric acid. The diazonium salt will decompose to the corresponding phenol with the evolution of nitrogen gas.

  • Work-up: After the addition is complete, continue heating for a short period to ensure complete decomposition. Cool the reaction mixture and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-bromo-2-ethoxyphenol can be purified by column chromatography or distillation under reduced pressure.

Expected Yield: 60-80%

Protocol 3: Synthesis of a Diphenyl Ether Herbicide Precursor

Rationale: The Williamson ether synthesis, or more specifically for this type of coupling, the Ullmann condensation, is a classic and reliable method for forming diphenyl ethers. This reaction involves the coupling of a phenol with an activated aryl halide in the presence of a base and often a copper catalyst.

  • Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and a nitrogen inlet, combine 4-bromo-2-ethoxyphenol (1.0 eq), a substituted aryl halide (e.g., 1-chloro-4-(trifluoromethyl)benzene) (1.0-1.2 eq), a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq), and a copper catalyst (e.g., copper(I) iodide or copper powder) (5-10 mol%).

  • Reaction Conditions: Add a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc). Heat the reaction mixture to 120-160 °C and stir under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate or toluene.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude diphenyl ether can be purified by column chromatography on silica gel.

Expected Yield: 50-70%

Conclusion and Future Perspectives

4-Bromo-1-ethoxy-2-nitrobenzene represents a valuable and versatile starting material for the synthesis of complex agrochemical intermediates. Through a series of well-established and high-yielding chemical transformations, including nitro group reduction, diazotization-hydrolysis, and Williamson ether synthesis, this compound can be efficiently converted into precursors for important classes of agrochemicals such as diphenyl ether herbicides. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthetic utility of 4-Bromo-1-ethoxy-2-nitrobenzene and to develop novel and effective crop protection agents. Further research into the applications of this intermediate in the synthesis of other agrochemical classes, such as phenylpyrazole insecticides and strobilurin fungicides, is warranted and holds significant promise for the future of agrochemical innovation.

References

  • CP Lab Safety. 4-Bromo-1-ethoxy-2-nitrobenzene, min 98%, 100 grams. Available at: [Link]

  • Google Patents. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • ResearchGate. (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Available at: [Link]

Sources

Application

large-scale synthesis considerations for 4-Bromo-1-ethoxy-2-nitrobenzene

An Application Note for the Large-Scale Synthesis of 4-Bromo-1-ethoxy-2-nitrobenzene Abstract This document provides a detailed guide for the large-scale synthesis of 4-Bromo-1-ethoxy-2-nitrobenzene, a key intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Large-Scale Synthesis of 4-Bromo-1-ethoxy-2-nitrobenzene

Abstract

This document provides a detailed guide for the large-scale synthesis of 4-Bromo-1-ethoxy-2-nitrobenzene, a key intermediate in the production of various pharmaceuticals and agrochemicals.[1] The protocol emphasizes scalability, safety, and process optimization, targeting researchers and chemical engineers in drug development and industrial manufacturing. We present a robust two-step synthetic route commencing from 4-bromophenol, detailing process parameters, in-depth safety protocols for hazardous nitration reactions, and purification strategies for obtaining high-purity final product.

Introduction and Strategic Overview

4-Bromo-1-ethoxy-2-nitrobenzene is a substituted nitroaromatic compound whose utility lies in its capacity to serve as a versatile building block in organic synthesis. The presence of three distinct functionalities—a bromo group, an ethoxy ether, and a nitro group—at specific positions on the benzene ring allows for a wide range of subsequent chemical transformations.

For large-scale production, a synthetic strategy must be not only high-yielding but also economically viable, safe, and reproducible. The most logical and industrially proven approach involves a two-step sequence starting from the readily available 4-bromophenol:

  • Nitration: An electrophilic aromatic substitution to introduce a nitro group onto the 4-bromophenol ring, yielding 4-bromo-2-nitrophenol.

  • Etherification: A Williamson ether synthesis to convert the phenolic hydroxyl group of 4-bromo-2-nitrophenol into an ethoxy group.[2][3][4]

This route is strategically superior to the alternative (etherification followed by nitration) primarily due to selectivity and safety. The hydroxyl group of 4-bromophenol is a strong activating group, which can lead to over-nitration. By first introducing the strongly deactivating nitro group, the aromatic ring is rendered less reactive, allowing for a more controlled subsequent etherification step and minimizing the formation of undesirable byproducts.

Process Chemistry and Reaction Mechanisms

Step 1: Nitration of 4-Bromophenol

The nitration of 4-bromophenol is a classic electrophilic aromatic substitution. A mixed acid solution of nitric acid and sulfuric acid is employed to generate the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion. The electron-rich phenol ring then attacks the nitronium ion. The ortho- and para-directing influence of the hydroxyl group, combined with the para-position being blocked by the bromine atom, selectively directs the nitration to the ortho position.

Step 2: Williamson Ether Synthesis

This reaction is a cornerstone of ether synthesis and proceeds via an SN2 mechanism.[3][5][6] The process involves two fundamental stages:

  • Deprotonation: The acidic proton of the phenolic hydroxyl group in 4-bromo-2-nitrophenol is abstracted by a base (e.g., potassium carbonate) to form a nucleophilic phenoxide ion.

  • Nucleophilic Attack: The generated phenoxide ion attacks the electrophilic carbon of an ethylating agent (e.g., ethyl iodide), displacing the halide leaving group and forming the C-O ether bond.[3] The efficiency of this SN2 reaction is high due to the use of a primary alkyl halide.[3]

Large-Scale Synthesis Protocol

This protocol is designed for a nominal 5 kg scale of the final product. All operations should be conducted in a well-ventilated chemical manufacturing area with appropriate engineering controls.

Step 1: Synthesis of 4-Bromo-2-nitrophenol

Materials and Equipment:

  • Reactor: 100 L glass-lined reactor with overhead stirring, temperature probe, and bottom discharge valve.

  • Addition Vessel: 20 L graduated vessel for slow addition of mixed acid.

  • Chemicals:

    • 4-Bromophenol: 8.0 kg (46.2 mol)

    • Sulfuric Acid (98%): 24.0 kg (13.3 L)

    • Nitric Acid (70%): 5.5 kg (3.9 L)

    • Crushed Ice / Deionized Water

    • Sodium Bicarbonate (for neutralization of spills)

Protocol:

  • Reactor Charging: Charge the 100 L reactor with 4-bromophenol (8.0 kg).

  • Mixed Acid Preparation: In a separate, well-ventilated area, slowly add sulfuric acid (24.0 kg) to a suitable vessel. Cool the acid to 0-5 °C using an ice bath. Once cooled, add nitric acid (5.5 kg) dropwise to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C. This mixed acid is highly corrosive and a strong oxidizing agent.[7]

  • Nitration Reaction: Cool the reactor containing 4-bromophenol to 5-10 °C. Begin the slow, subsurface addition of the prepared mixed acid. The addition rate must be carefully controlled to maintain the internal reaction temperature between 10-15 °C. A runaway reaction is a significant hazard if the addition is too fast or cooling is insufficient.[7] The total addition time should be approximately 4-6 hours.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 15 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation: Prepare a separate vessel with 100 kg of crushed ice and 50 L of deionized water. Slowly transfer the reaction mixture onto the ice-water slurry with vigorous stirring. This will precipitate the 4-bromo-2-nitrophenol as a yellow solid.

  • Filtration and Washing: Filter the solid product using a suitable filter press or centrifuge. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH 6-7) to remove residual acids.

  • Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

  • Expected Outcome: A bright yellow solid. Expected yield: 9.5 kg (94%). Purity (by HPLC): >98%.

Step 2: Synthesis of 4-Bromo-1-ethoxy-2-nitrobenzene

Materials and Equipment:

  • Reactor: 100 L glass-lined or stainless steel reactor with overhead stirring, reflux condenser, and temperature control.

  • Chemicals:

    • 4-Bromo-2-nitrophenol: 9.5 kg (43.6 mol)

    • Potassium Carbonate (anhydrous, powdered): 7.2 kg (52.1 mol)

    • Ethyl Iodide: 8.1 kg (52.1 mol)

    • Acetone (anhydrous): 50 L

    • Deionized Water

Protocol:

  • Reactor Charging: Charge the reactor with 4-bromo-2-nitrophenol (9.5 kg), acetone (50 L), and powdered potassium carbonate (7.2 kg).

  • Etherification Reaction: Stir the suspension and heat to a gentle reflux (approx. 56 °C). Once refluxing, begin the dropwise addition of ethyl iodide over 2-3 hours.

  • Reaction Monitoring: Maintain the reaction at reflux for 6-8 hours after the addition is complete. Monitor the reaction's progress by TLC or HPLC until the starting phenol is consumed.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (potassium iodide and excess carbonate) and wash the filter cake with a small amount of acetone. Distill off the acetone from the filtrate under reduced pressure.

  • Precipitation and Isolation: Add the concentrated residue to 100 L of cold deionized water with stirring. The product will precipitate as a solid.

  • Filtration and Washing: Filter the solid product and wash it with deionized water.

  • Purification by Recrystallization: Transfer the crude solid back to the reactor. Add approximately 40 L of ethanol and heat to reflux until all the solid dissolves. Cool the solution slowly to 0-5 °C to induce crystallization.

  • Final Isolation and Drying: Filter the purified crystals and wash with a small amount of cold ethanol. Dry the final product under vacuum at 40-50 °C.

  • Expected Outcome: A pale yellow crystalline solid. Expected yield: 9.6 kg (90%). Purity (by HPLC): >99%.

Data Summary and Visualization

Process Parameters Table
ParameterStep 1: NitrationStep 2: Etherification
Primary Reactant 4-Bromophenol (8.0 kg)4-Bromo-2-nitrophenol (9.5 kg)
Key Reagents H₂SO₄ (24.0 kg), HNO₃ (5.5 kg)K₂CO₃ (7.2 kg), EtI (8.1 kg)
Solvent None (uses excess H₂SO₄)Acetone (50 L)
Reaction Temperature 10-15 °C~56 °C (Reflux)
Reaction Time 6-8 hours8-11 hours
Purification Method Water WashRecrystallization (Ethanol)
Expected Yield ~94%~90%
Expected Purity >98%>99%
Process Flow Diagram

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Etherification s1_start 4-Bromophenol s1_process Nitration Reaction s1_start->s1_process s1_reagents Mixed Acid (H₂SO₄/HNO₃) 10-15 °C s1_reagents->s1_process s1_workup Quench on Ice/Water s1_process->s1_workup s1_isolate Filtration & Washing s1_workup->s1_isolate s1_product 4-Bromo-2-nitrophenol s1_isolate->s1_product s2_process Williamson Ether Synthesis s1_product->s2_process Intermediate Transfer s2_reagents K₂CO₃, Ethyl Iodide Acetone, Reflux s2_reagents->s2_process s2_workup Solvent Removal & Precipitation s2_process->s2_workup s2_purify Recrystallization (Ethanol) s2_workup->s2_purify s2_product 4-Bromo-1-ethoxy-2-nitrobenzene s2_purify->s2_product

Caption: Overall workflow for the two-step synthesis.

Williamson Ether Synthesis Mechanism

Caption: Mechanism of the SN2 etherification step.

Safety and Hazard Management

The large-scale synthesis of this compound involves significant hazards that must be rigorously managed.

  • Nitration Reaction:

    • Exotherm Control: The nitration of phenols is highly exothermic. A failure in cooling or an overly rapid addition of the nitrating agent can lead to a thermal runaway, resulting in a violent reaction or explosion.[7] Continuous monitoring of the internal temperature is critical. An emergency quench bath of ice/water should be prepared in advance.

    • Corrosivity: The mixed acid is extremely corrosive and can cause severe chemical burns.[8][9] All transfers should be done in a closed system.

    • Toxic Fumes: The reaction can release toxic nitrogen oxide (NOx) fumes. The reactor must be vented to a scrubber system containing a caustic solution to neutralize these gases.

    • Personal Protective Equipment (PPE): Personnel must wear acid-resistant gloves, lab coats, safety goggles, and a full-face shield.[7][8][9]

  • Etherification Reaction:

    • Alkylating Agents: Ethyl iodide is a lachrymator and should be handled in a well-ventilated area. Diethyl sulfate, an alternative ethylating agent, is extremely toxic and a suspected carcinogen and should be avoided if possible on a large scale or handled with extreme prejudice and engineering controls.

    • Solvents: Acetone is highly flammable. The reactor must be properly grounded, and all electrical equipment should be explosion-proof.

References

  • ACS Publications. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-Bromo-1-ethoxy-2-nitrobenzene, min 98%, 100 grams. Retrieved from [Link]

  • ResearchGate. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Google Patents. (n.d.). CN104045564A - Production technology for synthesizing p-nitrobromobenzene.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-1-nitrobenzene. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ResearchGate. (2004). 1-Ethoxy-4-nitrobenzene. Retrieved from [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-nitrophenol. Retrieved from [Link]

  • YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-BROMO-2-NITROPHENOL. Retrieved from [Link]

  • Quora. (2024). What safety precautions should I take when handling nitric acid? Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Bromo-2-nitrophenol. Retrieved from [Link]

  • ACS Publications. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2011). 4-Bromo-1-nitrobenzene. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Use of 4-Bromo-1-ethoxy-2-nitrobenzene in the Preparation of Substituted Phenothiazines

Introduction: Strategic Importance of Phenothiazine Scaffolds and the Role of 4-Bromo-1-ethoxy-2-nitrobenzene Phenothiazines represent a cornerstone of heterocyclic chemistry, with their rigid, butterfly-shaped tricyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Phenothiazine Scaffolds and the Role of 4-Bromo-1-ethoxy-2-nitrobenzene

Phenothiazines represent a cornerstone of heterocyclic chemistry, with their rigid, butterfly-shaped tricyclic structure underpinning the therapeutic effects of a wide array of drugs, including antipsychotics, antihistamines, and antiemetics.[1] The biological activity of these compounds is exquisitely sensitive to the substitution pattern on the phenothiazine nucleus and the nature of the side chain at the N-10 position.[2] Consequently, the development of synthetic routes that allow for precise control over substituent placement is of paramount importance in medicinal chemistry and drug development.

This guide details the synthetic utility of 4-Bromo-1-ethoxy-2-nitrobenzene as a key starting material for the preparation of 3-ethoxy-substituted phenothiazines. The strategic placement of the ethoxy group at what will become the 3-position of the phenothiazine core, combined with the activating nitro group and the bromo leaving group, makes this reagent particularly well-suited for a convergent synthesis strategy involving a Smiles rearrangement. We will explore the underlying reaction mechanisms, provide detailed, field-tested protocols for the synthesis of the phenothiazine core and its subsequent N-alkylation, and discuss the analytical methods required for the characterization of these important molecules.

Core Synthetic Strategy: The Smiles Rearrangement

The synthesis of the phenothiazine nucleus from 4-Bromo-1-ethoxy-2-nitrobenzene and a 2-aminothiophenol derivative is primarily achieved through a base-catalyzed intramolecular nucleophilic aromatic substitution, known as the Smiles rearrangement.[3] This powerful transformation allows for the formation of the central thiazine ring in a highly efficient manner.

The reaction proceeds through several key steps:

  • Initial Nucleophilic Attack: The synthesis begins with the nucleophilic attack of the thiolate anion of 2-aminothiophenol on the electron-deficient aromatic ring of 4-Bromo-1-ethoxy-2-nitrobenzene. The bromine atom is displaced to form a 2-aminodiphenyl sulfide intermediate. The ortho-nitro group is crucial for activating the ring towards this nucleophilic substitution.

  • Intramolecular Rearrangement (Smiles Rearrangement): In the presence of a base, the amino group of the 2-aminodiphenyl sulfide deprotonates and attacks the nitro-activated aromatic ring, displacing the sulfide and forming a more stable N-aryl bond. This intramolecular rearrangement is the defining step of the process.

  • Cyclization and Tautomerization: The resulting intermediate rapidly cyclizes and tautomerizes to form the stable, aromatic phenothiazine ring system.

Experimental Protocols

PART 1: Synthesis of 3-Ethoxy-8-nitrophenothiazine via Smiles Rearrangement

This protocol details the synthesis of the 3-ethoxy-8-nitrophenothiazine core from 4-Bromo-1-ethoxy-2-nitrobenzene and 2-aminothiophenol.

Materials:

  • 4-Bromo-1-ethoxy-2-nitrobenzene

  • 2-Aminothiophenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Protocol:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-1-ethoxy-2-nitrobenzene (2.60 g, 10.0 mmol), 2-aminothiophenol (1.38 g, 11.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold deionized water with stirring.

  • Precipitation and Filtration: A solid precipitate of 3-Ethoxy-8-nitrophenothiazine will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with deionized water (3 x 50 mL) and then with cold ethanol (2 x 20 mL).

  • Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.

dot

Synthesis_of_3_Ethoxy_8_nitrophenothiazine reagent1 4-Bromo-1-ethoxy-2-nitrobenzene reagents reagent1->reagents reagent2 2-Aminothiophenol reagent2->reagents product 3-Ethoxy-8-nitrophenothiazine reagents->product K2CO3, DMF 120 °C, 12h N_Alkylation_Workflow start Start: 3-Ethoxyphenothiazine dissolve Dissolve in Anhydrous Toluene start->dissolve add_base Add Base (e.g., NaNH2) dissolve->add_base add_alkyl_halide Add Alkyl Halide add_base->add_alkyl_halide reflux Reflux (6-8 hours) add_alkyl_halide->reflux workup Quench, Extract, and Dry reflux->workup purify Purify by Column Chromatography workup->purify end_product End Product: N-Alkylated 3-Ethoxyphenothiazine purify->end_product

Sources

Application

Application Note and Protocol for the Synthesis of Benzofurans from 4-Bromo-1-ethoxy-2-nitrobenzene

Abstract This document provides a comprehensive guide for the synthesis of substituted benzofurans, a crucial scaffold in medicinal chemistry, starting from the readily available reagent 4-Bromo-1-ethoxy-2-nitrobenzene....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of substituted benzofurans, a crucial scaffold in medicinal chemistry, starting from the readily available reagent 4-Bromo-1-ethoxy-2-nitrobenzene. The protocol herein details a multi-step synthetic sequence involving a strategic reduction of a nitro group, followed by a palladium-catalyzed Sonogashira coupling and an intramolecular cyclization. This application note is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also the underlying chemical principles and experimental considerations to ensure successful and reproducible outcomes.

Introduction: The Significance of the Benzofuran Moiety

Benzofuran derivatives are a prominent class of heterocyclic compounds pervasively found in natural products and synthetic pharmaceuticals.[1][2] Their diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties, have established them as privileged structures in drug discovery.[3][4] The development of efficient and versatile synthetic routes to access structurally diverse benzofurans is therefore of paramount importance to the medicinal chemistry community. This protocol outlines a robust pathway to benzofuran synthesis, leveraging the chemical reactivity of 4-Bromo-1-ethoxy-2-nitrobenzene.

Overall Synthetic Strategy

The synthesis commences with 4-Bromo-1-ethoxy-2-nitrobenzene and proceeds through a carefully designed sequence of reactions. The core logic is to first unmask a reactive amino group through the reduction of the nitro functionality. This is followed by the introduction of a carbon-carbon triple bond via a Sonogashira coupling, a powerful palladium-catalyzed cross-coupling reaction. The final key step involves an intramolecular cyclization to construct the furan ring, yielding the desired benzofuran core.

G A 4-Bromo-1-ethoxy-2-nitrobenzene B 4-Bromo-2-ethoxyaniline A->B Nitro Reduction (e.g., SnCl2·2H2O, EtOH) C 2-(4-Bromo-2-ethoxyphenyl)-ethyn-1-ol B->C Sonogashira Coupling (e.g., Propargyl alcohol, Pd(PPh3)2Cl2, CuI, Et3N) D 5-Bromo-7-ethoxybenzofuran C->D Intramolecular Cyclization (e.g., PdCl2, MeCN)

Caption: Overall synthetic workflow.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). 1H and 13C NMR spectra should be recorded on a 400 or 500 MHz spectrometer.

Step 1: Reduction of 4-Bromo-1-ethoxy-2-nitrobenzene to 4-Bromo-2-ethoxyaniline

Rationale: The initial step focuses on the reduction of the nitro group to an amine. The nitro group is strongly deactivating, and its conversion to a strongly activating amino group is crucial for subsequent transformations.[5][6] Tin(II) chloride dihydrate in ethanol is a mild and effective reagent for this purpose, offering good chemoselectivity.

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromo-1-ethoxy-2-nitrobenzene262.0610.0 g38.2 mmol
Tin(II) chloride dihydrate225.6343.0 g190.6 mmol
Ethanol (absolute)46.07200 mL-
Saturated aq. NaHCO3-~300 mL-
Ethyl acetate-~400 mL-
Brine-~100 mL-
Anhydrous Na2SO4---

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromo-1-ethoxy-2-nitrobenzene (10.0 g, 38.2 mmol) and ethanol (200 mL).

  • Stir the mixture until the starting material is fully dissolved.

  • Add tin(II) chloride dihydrate (43.0 g, 190.6 mmol) portion-wise over 15 minutes. The reaction is exothermic.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 3 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (Hexane:Ethyl Acetate = 9:1) to afford 4-Bromo-2-ethoxyaniline as a pale yellow solid.

Step 2: Sonogashira Coupling of 4-Bromo-2-ethoxyaniline with Propargyl Alcohol

Rationale: The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[7] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. The introduction of the propargyl alcohol moiety provides the necessary two-carbon unit for the subsequent cyclization to form the furan ring.

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromo-2-ethoxyaniline218.085.0 g22.9 mmol
Propargyl alcohol56.062.0 mL34.4 mmol
Pd(PPh3)2Cl2701.90804 mg1.15 mmol
Copper(I) iodide (CuI)190.45218 mg1.15 mmol
Triethylamine (Et3N)101.19100 mL-
Ethyl acetate-~300 mL-
Water-~100 mL-
Brine-~50 mL-
Anhydrous Na2SO4---

Procedure:

  • To a 250 mL Schlenk flask, add 4-Bromo-2-ethoxyaniline (5.0 g, 22.9 mmol), Pd(PPh3)2Cl2 (804 mg, 1.15 mmol), and CuI (218 mg, 1.15 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous triethylamine (100 mL) via syringe.

  • Add propargyl alcohol (2.0 mL, 34.4 mmol) dropwise to the stirred mixture.

  • Heat the reaction mixture to 70 °C and stir for 12 hours under an argon atmosphere. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalysts.

  • Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (Hexane:Ethyl Acetate = 4:1) to give 2-(4-Bromo-2-ethoxyphenyl)-ethyn-1-ol.

Step 3: Intramolecular Cyclization to 5-Bromo-7-ethoxybenzofuran

Rationale: The final step involves the palladium-catalyzed intramolecular cyclization of the alkyne-substituted aniline derivative.[8] The palladium catalyst facilitates the nucleophilic attack of the oxygen of the ethoxy group onto the alkyne, leading to the formation of the benzofuran ring.

G cluster_0 Reaction Components A 2-(4-Bromo-2-ethoxyphenyl)-ethyn-1-ol E 5-Bromo-7-ethoxybenzofuran A->E B Palladium Catalyst B->E C Solvent (e.g., MeCN) C->E D Heat D->E

Caption: Key components for the cyclization step.

ReagentMolar Mass ( g/mol )QuantityMoles
2-(4-Bromo-2-ethoxyphenyl)-ethyn-1-ol271.113.0 g11.1 mmol
Palladium(II) chloride (PdCl2)177.33197 mg1.11 mmol
Acetonitrile (MeCN)41.05100 mL-
Ethyl acetate-~200 mL-
Water-~50 mL-
Brine-~50 mL-
Anhydrous Na2SO4---

Procedure:

  • To a 250 mL round-bottom flask, add 2-(4-Bromo-2-ethoxyphenyl)-ethyn-1-ol (3.0 g, 11.1 mmol) and palladium(II) chloride (197 mg, 1.11 mmol).

  • Add anhydrous acetonitrile (100 mL).

  • Heat the mixture to reflux (approximately 82 °C) and stir for 6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (Hexane:Ethyl Acetate = 19:1) to afford 5-Bromo-7-ethoxybenzofuran as a solid.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of a substituted benzofuran from 4-Bromo-1-ethoxy-2-nitrobenzene. The described multi-step sequence, employing a nitro group reduction, a Sonogashira coupling, and a palladium-catalyzed intramolecular cyclization, offers a versatile route to this important heterocyclic scaffold. The rationale behind each step, along with detailed experimental procedures and purification methods, should enable researchers to successfully replicate and adapt this synthesis for their specific drug discovery and development needs.

References

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved from [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Wikipedia. (2023). Japp–Klingemann reaction. Retrieved from [Link]

  • Synthesis of benzofuran, benzothiophene, and benzothiazole-based thioamides and their evaluation as K(ATP) channel openers. (2012). PubMed. Retrieved from [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1571.
  • Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins. (2010).
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). National Institutes of Health. Retrieved from [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Benzofuran - Structure + Reaction & Synthesis + Application. (2022). YouTube. Retrieved from [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Molecules, 29(16), 3794.
  • Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. (2013). Organic Letters, 15(21), 5550-5553.
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. (2024). Molecules, 29(5), 1129.
  • (PDF) Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. (2014). ResearchGate. Retrieved from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved from [Link]

  • Synthesis and Antitumor Activities of Benzofuran[3,2-d]pyrimidine Derivatives. (2014). Asian Journal of Chemistry, 26(23), 8019-8022.
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • One‐Step Synthesis of Substituted Benzofurans from ortho‐ Alkenylphenols via Palladium‐Catalyzed C H Functionalization. (2016).
  • 22.4a Synthesis of Amines Reduction. (2018). YouTube. Retrieved from [Link]

  • Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. (2022).
  • (PDF) Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. (1993). ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming catalyst deactivation in Buchwald-Hartwig amination of 4-Bromo-1-ethoxy-2-nitrobenzene

Welcome to the technical support center for troubleshooting the Buchwald-Hartwig amination of challenging substrates. This guide is specifically tailored to address the complexities encountered during the amination of 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting the Buchwald-Hartwig amination of challenging substrates. This guide is specifically tailored to address the complexities encountered during the amination of 4-Bromo-1-ethoxy-2-nitrobenzene, a substrate notorious for its electron-deficient nature and potential for catalyst deactivation. Here, we provide in-depth, field-proven insights and practical solutions to common experimental hurdles.

Troubleshooting Guide: Overcoming Catalyst Deactivation and Low Yields

This section is designed in a question-and-answer format to directly address the most pressing issues you may face in the lab.

Q1: My reaction is stalling or showing low conversion. What are the likely causes of catalyst deactivation with 4-Bromo-1-ethoxy-2-nitrobenzene?

A1: The primary challenge with this substrate lies in its strong electron-withdrawing nitro group, which can lead to several catalyst deactivation pathways:

  • Substrate-Base Incompatibility: The use of strong alkoxide bases, such as sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu), is a common culprit. These bases can react with the nitro group, leading to undesired side reactions and consumption of the base, ultimately halting the catalytic cycle. It has been noted that nitro groups are often incompatible with KOtBu[1].

  • Coordination of the Nitro Group to Palladium: The oxygen atoms of the nitro group can coordinate to the palladium center. This coordination can stabilize the palladium complex in an off-cycle state, effectively sequestering the active catalyst and preventing it from participating in the desired C-N bond formation.

  • Formation of Inactive Palladium Species: As with many Buchwald-Hartwig reactions, the formation of inactive palladium dimers or catalyst precipitation can occur, especially if the ligand concentration is not optimal or if the solvent choice leads to poor solubility of the catalytic species[2].

Q2: I've observed the formation of a significant amount of hydrodehalogenation byproduct (1-ethoxy-2-nitrobenzene). How can I minimize this?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. In the context of your substrate, it is often exacerbated by:

  • Presence of Protic Solvents or Water: Trace amounts of water or the use of protic solvents can serve as a proton source for the hydrodehalogenation pathway.

  • β-Hydride Elimination: While less common with aryl substrates, certain reaction intermediates can undergo β-hydride elimination, leading to the formation of a palladium-hydride species that can then reductively eliminate with the aryl halide to give the hydrodehalogenated product. The choice of a bulky ligand can help suppress this pathway[2].

  • Inefficient Reductive Elimination: If the final reductive elimination step to form the C-N bond is slow, competing side reactions like hydrodehalogenation become more prominent.

To mitigate this, ensure rigorous drying of solvents and reagents. The selection of a suitable ligand and base combination that promotes rapid reductive elimination is also crucial.

Q3: What is the optimal catalyst system (ligand and palladium precursor) for this challenging amination?

A3: For electron-deficient aryl halides like 4-Bromo-1-ethoxy-2-nitrobenzene, the choice of a bulky, electron-rich phosphine ligand is critical. These ligands stabilize the palladium(0) species and promote the key steps of oxidative addition and reductive elimination.

LigandKey Features & Recommendations
XPhos An excellent starting point. It has demonstrated high activity and stability in the amination of electron-deficient aryl halides. Its steric bulk helps to prevent the formation of inactive catalyst dimers[3].
BrettPhos Known for its effectiveness in coupling reactions involving challenging substrates, including those with base-sensitive functional groups. The methoxy groups on the biaryl backbone can influence catalyst activity and stability[4][5].

As for the palladium source, pre-catalysts such as XPhos Pd G3 are often preferred as they are air- and moisture-stable and generate the active LPd(0) species in situ with high efficiency. Alternatively, a combination of a palladium(II) source like Pd(OAc)₂ with the chosen ligand can be used[3].

Frequently Asked Questions (FAQs)

What is the best choice of base for the amination of 4-Bromo-1-ethoxy-2-nitrobenzene?

Given the incompatibility of strong alkoxide bases with the nitro group, weaker inorganic bases or soluble organic bases are recommended[1].

BaseAdvantagesDisadvantages
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) Generally compatible with nitro groups.Can lead to slower reaction rates compared to stronger bases[1].
Potassium Phosphate (K₃PO₄) A moderately strong inorganic base that often provides a good balance between reactivity and functional group tolerance.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) A soluble organic base that can be used in homogeneous reaction mixtures, which is advantageous for reaction monitoring and scale-up.May require careful optimization of reaction conditions.
Which solvent is most suitable for this reaction?

Aprotic, non-polar, or weakly polar solvents are generally preferred.

  • Toluene or Dioxane: These are standard solvents for Buchwald-Hartwig aminations and are good starting points for optimization[1].

  • tert-Butanol (t-BuOH): Can be a good choice, particularly when using weaker inorganic bases.

Ensure that the chosen solvent is anhydrous and degassed to minimize side reactions.

What are the recommended reaction temperatures and times?

Typically, these reactions are run at elevated temperatures, ranging from 80 °C to 110 °C . The optimal temperature will depend on the specific catalyst system and amine being used. Reaction times can vary from a few hours to 24 hours. It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid decomposition of the product or starting materials.

Experimental Protocols and Workflows

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of 4-Bromo-1-ethoxy-2-nitrobenzene

This protocol provides a starting point for your experiments. Optimization of the ligand, base, and solvent may be necessary.

Materials:

  • 4-Bromo-1-ethoxy-2-nitrobenzene (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) OR Palladium source (e.g., Pd(OAc)₂, 2 mol%) and Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add the 4-Bromo-1-ethoxy-2-nitrobenzene, palladium pre-catalyst (or palladium source and ligand), and the base.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow

Understanding the Mechanism: The Buchwald-Hartwig Catalytic Cycle and Deactivation Pathways

A solid understanding of the reaction mechanism is essential for effective troubleshooting.

Buchwald_Hartwig_Cycle

In the case of 4-Bromo-1-ethoxy-2-nitrobenzene, the "Oxidative Addition Complex" and the "Amido Complex" are particularly susceptible to deactivation. The nitro group can coordinate to the palladium center at the oxidative addition stage, creating a stable, off-cycle complex. Furthermore, if the reductive elimination is slow, side reactions can occur from the amido complex.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 26, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2010). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2018). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Retrieved January 26, 2026, from [Link]

  • Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2021). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. Retrieved January 26, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing Ligand and Base Selection for Cross-Coupling Reactions

Welcome to the technical support center for cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ligand and base selection.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ligand and base selection. Here, you will find practical, field-proven insights to troubleshoot common issues and optimize your synthetic strategies. Our approach is grounded in mechanistic principles to help you understand the "why" behind experimental choices, ensuring robust and reproducible results.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing a clear path to identifying and resolving the issue.

Issue 1: Low or No Product Yield

Q: My cross-coupling reaction is giving me a very low yield or no desired product at all. What are the likely causes and how can I fix it?

A: Low or no yield is one of the most common issues in cross-coupling reactions and can stem from several factors related to the catalyst's activity and stability. The catalytic cycle for most palladium-catalyzed cross-couplings involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] A failure at any of these stages will halt the reaction.

Causality Checklist & Solutions:

  • Inactive Catalyst (Pd(0) Formation Failure): Many protocols use a Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species.[4] This initial step is critical and its failure is a common reason for a dead reaction.

    • Troubleshooting: Ensure your reaction conditions are conducive to Pd(II) reduction. Some ligands and bases are more effective at promoting this step. If you suspect this is the issue, consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., a G3-Palladacycle) that rapidly generates the active LPd(0) species upon exposure to a base.[5]

  • Failed Oxidative Addition: This is the first step in the catalytic cycle where the aryl halide (or pseudohalide) adds to the Pd(0) center.[2][4] The efficiency of this step is highly dependent on both the ligand and the electrophile.

    • Ligand Choice: For challenging electrophiles like aryl chlorides or electron-rich aryl bromides, electron-rich and bulky ligands are required to promote oxidative addition.[4][6][7] Ligands such as Buchwald's biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are excellent choices.[4][6]

    • Electrophile Reactivity: The reactivity order is generally I > Br > OTf > Cl. If you are using a less reactive electrophile like an aryl chloride, a more potent catalytic system is necessary.

  • Inefficient Transmetalation: This step involves the transfer of the organic group from the nucleophilic partner (e.g., boronic acid in Suzuki coupling) to the palladium center.[2][4] This step is heavily influenced by the choice of base.

    • Base Selection: The base's role is to activate the nucleophile.[8] For Suzuki reactions, the base (e.g., K₂CO₃, K₃PO₄) reacts with the boronic acid to form a more nucleophilic boronate species.[8] If this step is slow, consider a stronger or more soluble base. For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are often required to deprotonate the amine.[5][9]

    • Base Solubility & Particle Size: For solid inorganic bases like K₃PO₄, solubility and surface area are critical.[5] Grinding the base to a fine powder or adding a phase-transfer catalyst can improve performance.[5][10] The rate of agitation can also be crucial for heterogeneous mixtures.[5]

  • Slow Reductive Elimination: This is the final, product-forming step. It is often accelerated by bulky ligands which create steric crowding around the metal center, favoring the formation of the C-C or C-heteroatom bond.[4][6]

    • Ligand Sterics: If your ligand is not bulky enough, reductive elimination can be slow, allowing side reactions or catalyst decomposition to occur. Switching to a ligand with a larger cone angle or bite angle (for bidentate ligands) can help.[11]

Issue 2: Significant Side Product Formation (e.g., Homocoupling, Dehalogenation)

Q: My reaction is messy, with significant amounts of homocoupled product from my nucleophile (e.g., boronic acid dimer in a Suzuki reaction) and/or dehalogenation of my starting material. What's going wrong?

A: The formation of these side products points to specific unproductive pathways that are competing with your desired cross-coupling.

Causality Checklist & Solutions:

  • Homocoupling of Nucleophile: This is particularly common in Suzuki reactions and typically arises from the presence of oxidants, most commonly oxygen.[4][10] Pd(II) species, formed by oxidation of Pd(0) or from an incompletely reduced precatalyst, can catalyze the homocoupling of boronic acids.[4]

    • Troubleshooting:

      • Ensure Inert Atmosphere: Cross-coupling reactions are sensitive to oxygen.[10] It is crucial to properly degas your solvents (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and to run the reaction under a positive pressure of an inert gas.[10]

      • Check Reagent Purity: Peroxides in solvents like THF or dioxane can also act as oxidants. Use freshly distilled or inhibitor-free, degassed solvents.

  • Dehalogenation of Electrophile: This side reaction creates a reduced arene (Ar-H) instead of the desired product (Ar-Nu). It often occurs when a β-hydride elimination pathway becomes accessible or when the solvent or base acts as a hydride source.

    • Troubleshooting:

      • Base Choice: Some bases or their byproducts can facilitate dehalogenation. For instance, in the presence of certain palladium complexes, alcoholic solvents or amine bases can be oxidized, leading to dehalogenation.[4] Switching to a non-coordinating inorganic base like K₃PO₄ or Cs₂CO₃ can mitigate this.

      • Water Content: In some systems, particularly with phosphine ligands, water can be a source of protons for protodeborylation of the boronic acid, which can then lead to other side reactions.[4] Conversely, for some Suzuki couplings using K₃PO₄, a small amount of water is necessary for the reaction to proceed.[7] Careful control of water content is key.

Issue 3: Catalyst Decomposition (Reaction Stalls or Turns Black)

Q: My reaction starts but then stalls before completion, and the solution often turns black. What is causing my catalyst to die?

A: A color change to black is a classic sign of palladium black formation, which occurs when the Pd(0) catalyst aggregates into inactive nanoparticles.[4] This indicates that the ligand is failing to adequately stabilize the catalytically active species.

Causality Checklist & Solutions:

  • Insufficient Ligand-to-Metal Ratio: The ligand's primary role is to stabilize the palladium center and prevent aggregation.[6] If there isn't enough ligand present, or if the ligand itself degrades, the palladium will precipitate out.

    • Troubleshooting: Increase the ligand-to-palladium ratio. While a 1:1 or 2:1 L:Pd ratio is common, for challenging reactions or when using ligands prone to oxidation, a slight excess of ligand can be beneficial.

  • Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation.

    • Troubleshooting: Ensure all reagents and solvents are rigorously deoxygenated.[10] Using air-stable precatalysts can also help ensure that the ligand is protected until the reaction begins.

  • High Temperature: While heating can increase reaction rates, excessively high temperatures can accelerate catalyst decomposition pathways.

    • Troubleshooting: Try running the reaction at a lower temperature for a longer period. If the reaction is slow, it is often better to switch to a more active catalyst system (i.e., a different ligand) that operates efficiently at a lower temperature rather than simply increasing the heat.

Frequently Asked Questions (FAQs)

Q1: How do I rationally select a starting ligand for my specific cross-coupling reaction?

A: While there's no universal "magic" ligand, you can make an educated choice based on the reaction type and substrates.[10] Predicting the optimal ligand is difficult, so screening is often necessary.[1]

  • For Suzuki-Miyaura Coupling:

    • Aryl Chlorides/Electron-Rich Bromides: Require electron-rich, bulky monophosphine ligands like XPhos, SPhos, or RuPhos to facilitate the difficult oxidative addition step.[7]

    • Aryl Bromides/Iodides (Standard): Less demanding. Ligands like PPh₃ or bidentate ligands like DPPF can be effective.[11]

  • For Buchwald-Hartwig Amination:

    • Primary Amines/Ammonia: Bulky, electron-rich biaryl phosphines are essential. Josiphos-type ligands or Buchwald's ligand portfolio are the gold standard.

    • Secondary Amines: Sterically hindered ligands like RuPhos are often effective.[9]

  • For Sonogashira Coupling:

    • Often proceeds well with standard phosphine ligands like PPh₃ in combination with a copper(I) co-catalyst.[12] For copper-free conditions, more specialized ligand systems may be required.

Q2: How does the choice of base affect my reaction's functional group tolerance?

A: The base is a critical parameter for functional group compatibility. Strong bases can react with sensitive functional groups on your substrates.

  • Strong Bases (NaOtBu, LHMDS, pKaH > 19): These are highly effective for reactions requiring strong deprotonation, like the amination of weakly acidic amines.[5][9] However, they are incompatible with base-sensitive groups like esters, ketones, nitriles, or nitro groups, which can undergo hydrolysis, enolization, or other undesired reactions.[10]

  • Weaker Inorganic Bases (K₃PO₄, K₂CO₃, Cs₂CO₃, pKaH ≈ 10-13): These offer much broader functional group tolerance and are the standard choice for Suzuki couplings and for Buchwald-Hartwig aminations with sensitive substrates.[5][8][10] Cs₂CO₃ is often favored for its higher solubility in organic solvents.[5]

Q3: What is a "precatalyst" and why should I use one?

A: A precatalyst is an air-stable, well-defined palladium(II) complex that, under the reaction conditions, reliably and rapidly generates the active, monoligated Pd(0) species. This is in contrast to simply mixing a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand, where the formation of the active catalyst can be complex and inefficient.[4][11]

Advantages of using a precatalyst:

  • Reproducibility: Provides a consistent and known L:Pd ratio, leading to more reliable results.[1]

  • Ease of Use: They are often air- and moisture-stable, simplifying reaction setup.

  • High Activity: Designed to efficiently generate the highly active catalytic species, often leading to lower required catalyst loadings and milder reaction conditions.[1]

Data Tables for Rapid Reference

Table 1: Common Ligands in Cross-Coupling
LigandTypeKey FeaturesTypical Applications
PPh₃ Monodentate PhosphineStandard, versatile, cost-effectiveHeck, Sonogashira, Suzuki (activated substrates)
DPPF Bidentate FerroceneLarge bite angle (96°), robustSuzuki, Negishi
Xantphos Bidentate XantheneVery large bite angle (112°), flexibleBuchwald-Hartwig, Suzuki
XPhos Biaryl MonophosphineVery bulky, electron-richSuzuki (aryl chlorides), Buchwald-Hartwig
SPhos Biaryl MonophosphineVery bulky, electron-richSuzuki (aryl chlorides), Buchwald-Hartwig
RuPhos Biaryl MonophosphineVery bulky, electron-richBuchwald-Hartwig (esp. hindered secondary amines)
IPr N-Heterocyclic CarbeneStrong σ-donor, sterically demandingSuzuki, Heck (challenging substrates)

Bite angles are approximate and can vary slightly with the metal center. Data compiled from multiple sources.[11]

Table 2: Common Bases and Their Properties
BaseFormulapKa of Conjugate AcidKey Characteristics & Uses
Sodium tert-butoxideNaOtBu~19Strong, non-nucleophilic. Standard for Buchwald-Hartwig. Incompatible with many functional groups.[5][9]
Lithium HexamethyldisilazideLHMDS~26Very strong, non-nucleophilic. Useful for low-temperature aminations and with protic groups.[9]
Potassium PhosphateK₃PO₄~12.3Weak inorganic base. Excellent for Suzuki reactions and substrates with sensitive functional groups. Often requires some water.[5][7]
Cesium CarbonateCs₂CO₃~10.3Weak inorganic base. Good solubility in many organic solvents. Broadly applicable in Suzuki and Buchwald-Hartwig.[5]
Potassium CarbonateK₂CO₃~10.3Weak inorganic base. Common, cost-effective choice for Suzuki reactions.[5][8]
TriethylamineEt₃N~10.8Organic amine base. Often used as a base and solvent in Sonogashira reactions.[12]

pKa values are approximate and can vary with solvent.

Visual Guides & Workflows

The Catalytic Cycle

This diagram illustrates the fundamental steps in a typical palladium-catalyzed cross-coupling reaction, highlighting where the ligand and base exert their influence.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 L-Pd(0) Active Catalyst OAS Oxidative Addition Intermediate Pd0->OAS Trans Transmetalation Intermediate OAS->Trans RE Reductive Elimination Intermediate Trans->RE RE->Pd0 Product Product (Ar-Nu) Salt Salt (M-X) ArX Electrophile (Ar-X) NuM Nucleophile (Nu-M) Base Base

Caption: The Pd-catalyzed cross-coupling cycle.

Ligand & Base Selection Workflow

This decision tree provides a logical workflow for selecting an initial set of conditions to screen for your cross-coupling reaction.

Selection_Workflow Start Define Reaction: Substrates (Ar-X, Nu-M) Functional Groups? ReactionType What type of coupling? Start->ReactionType Suzuki Suzuki ReactionType->Suzuki C-C (Boronic) BHA Buchwald-Hartwig ReactionType->BHA C-N (Amine) Sonogashira Sonogashira ReactionType->Sonogashira C-C (Alkyne) SubstrateCheck Are substrates challenging? (e.g., Ar-Cl, hindered amine) Ligand_Standard Start with: - PPh₃ - DPPF SubstrateCheck->Ligand_Standard No Ligand_Bulky Start with: - XPhos, SPhos (Suzuki) - RuPhos (B-H) SubstrateCheck->Ligand_Bulky Yes FG_Check Base-sensitive functional groups present? Base_Weak Use weak inorganic base: K₃PO₄, Cs₂CO₃ FG_Check->Base_Weak Yes FG_Check->Base_Weak No (for Suzuki) Base_Strong Use strong base: NaOtBu, LHMDS FG_Check->Base_Strong No (for B-H) Suzuki->SubstrateCheck BHA->SubstrateCheck Base_Amine Use amine base: Et₃N, DIPEA Sonogashira->Base_Amine Ligand_Standard->FG_Check Ligand_Bulky->FG_Check Base_Amine->Ligand_Standard

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in the Nitration of 4-Bromo-1-Ethoxybenzene

Welcome to the technical support guide for the nitration of 4-bromo-1-ethoxybenzene. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on safely managi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the nitration of 4-bromo-1-ethoxybenzene. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on safely managing the highly exothermic nature of this reaction. The presence of the activating ethoxy group on the aromatic ring makes this substrate particularly susceptible to rapid and potentially uncontrolled reactions. This guide offers troubleshooting solutions, answers to frequently asked questions, and detailed protocols to ensure safe and successful experimentation.

Troubleshooting Guide: Critical Event Management

This section addresses specific, critical issues that can arise during the nitration of 4-bromo-1-ethoxybenzene. The question-and-answer format is designed to provide immediate, actionable solutions to problems you may encounter in the lab.

Issue 1: Rapid, Uncontrolled Temperature Increase ("Runaway Reaction")

Question: I've begun the dropwise addition of my nitrating mixture, and the internal temperature of the reaction is rising much faster than anticipated, even with an ice bath. What should I do?

Answer: A rapid temperature spike indicates that the rate of heat generation is exceeding the heat removal capacity of your cooling system. This is a serious safety concern that can lead to vigorous gas evolution, splashing of corrosive materials, and the formation of dangerous, unstable polynitrated byproducts.

Immediate Actions:

  • Stop the Addition: Immediately cease the addition of the nitrating agent.

  • Enhance Cooling: If the temperature continues to rise, add a more potent cooling agent to your external bath, such as a mixture of ice and rock salt or dry ice with a suitable solvent (e.g., acetone or isopropanol).

  • Prepare for Emergency Quench: If the temperature climbs above your set limit (e.g., >15-20°C) and shows no sign of stabilizing, prepare to quench the reaction. The safest method is to pour the reaction mixture slowly and carefully into a large, vigorously stirred beaker containing a substantial volume of crushed ice and water.[1]

  • Alert Personnel: Inform your lab supervisor and any nearby colleagues of the situation. Follow all established laboratory emergency procedures.

Causality and Prevention:

  • Rapid Reagent Addition: The primary cause is often adding the nitrating agent too quickly.[1] The reaction is highly exothermic, and a slow, controlled addition is paramount.

    • Preventative Measure: Use a pressure-equalizing dropping funnel and add the nitrating mixture one drop at a time, ensuring the temperature returns to the target value (e.g., 0-5°C) between drops before proceeding.

  • Inadequate Cooling: A simple ice-water bath may not be sufficient for the scale of your reaction.

    • Preventative Measure: For reactions involving highly activated arenes, begin with an ice-salt or dry ice-solvent bath to provide a greater temperature differential for heat absorption.

  • Poor Agitation: Inefficient stirring creates localized "hot spots" where reactant concentrations are high, leading to a localized runaway that can propagate through the mixture.

    • Preventative Measure: Use an overhead mechanical stirrer for larger volumes or a properly sized magnetic stir bar to ensure vigorous and homogeneous mixing.

  • Accumulation of Unreacted Reagents: If the initial reaction temperature is too low, the nitrating agent can accumulate without reacting. A subsequent small temperature increase can then initiate a delayed and violent exothermic event.

    • Preventative Measure: Maintain the temperature within a controlled, effective range (e.g., 0-5°C) from the start to ensure the reaction proceeds as the reagents are added.

Troubleshooting Workflow: Runaway Reaction

G start Temperature Spike Detected stop_addition ACTION Stop Addition of Nitrating Agent start->stop_addition monitor_temp MONITOR|Does Temperature Stabilize? stop_addition->monitor_temp enhance_cooling ACTION Enhance External Cooling (Ice/Salt, Dry Ice) monitor_temp->enhance_cooling No temp_controlled STATUS|Temperature Controlled Resume Slow Addition monitor_temp->temp_controlled Yes temp_uncontrolled MONITOR|Temperature Still Rising? enhance_cooling->temp_uncontrolled temp_uncontrolled->temp_controlled No quench EMERGENCY Quench Reaction in Ice/Water temp_uncontrolled->quench Yes alert PROTOCOL Alert Supervisor & Follow Lab Emergency Plan quench->alert

Caption: Decision-making workflow for managing a runaway reaction.

Issue 2: Low Yield or Formation of Dark, Tarry Byproducts

Question: My reaction proceeded without a major exotherm, but after workup, the yield is very low, and the product is a dark, oily tar. What went wrong?

Answer: Low yields and tar formation are typically indicative of side reactions, which are often caused by excessive temperatures or incorrect stoichiometry. The high activation of the 4-bromo-1-ethoxybenzene ring makes it prone to both oxidation and dinitration.

Potential Causes and Solutions:

  • Overheating: Even if a full runaway is avoided, temperatures exceeding the optimal range (e.g., >10°C) can promote side reactions. The nitrating mixture is a strong oxidizing agent.[2]

    • Solution: Strictly maintain the reaction temperature below 5°C throughout the addition. Meticulous temperature control is the most critical parameter for a clean reaction.

  • Dinitration: The product of the initial reaction is still an activated aromatic ring and can undergo a second nitration, especially at higher temperatures or with an excess of nitrating agent.[3][4] These dinitrated compounds are often yellow solids that can contribute to an impure final product.

    • Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid letting it run for too long after the starting material is consumed.

  • Incomplete Reaction: If the reaction is not allowed to proceed to completion, the yield will naturally be low.

    • Solution: After the addition is complete, allow the reaction to stir at the controlled temperature (0-5°C) for a set period (e.g., 30-60 minutes) and monitor by TLC until the starting material spot has disappeared.

  • Loss During Workup: The product can be lost during the aqueous washing and extraction steps.

    • Solution: Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to prevent the loss of any phenolic byproducts into the organic layer. Use an adequate volume of a suitable extraction solvent (e.g., dichloromethane or ethyl acetate) and perform multiple extractions (e.g., 3x) to ensure complete recovery.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of 4-bromo-1-ethoxybenzene so much more exothermic than the nitration of benzene? A1: The reaction's exothermicity is directly related to the activation state of the aromatic ring. The ethoxy group (-OEt) is a strong activating group, meaning it donates electron density to the benzene ring, making the ring more nucleophilic. This increased nucleophilicity leads to a much faster reaction with the electrophile (the nitronium ion, NO₂⁺), releasing the heat of reaction more rapidly than for a less activated or deactivated ring like benzene or bromobenzene.[5]

Q2: What is the precise role of sulfuric acid in this reaction? A2: Concentrated sulfuric acid serves as a catalyst. Its primary role is to react with nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the benzene ring.[6][7][8] Nitric acid alone is generally not a strong enough electrophile to react efficiently with aromatic compounds.[8] The reaction is an acid-base equilibrium where sulfuric acid, the stronger acid, protonates nitric acid, leading to the loss of a water molecule and the formation of NO₂⁺.[9]

Q3: How should I prepare and handle the nitrating mixture? A3: The nitrating mixture (mixed acid) should be prepared by adding the concentrated sulfuric acid slowly to the concentrated nitric acid while cooling the mixture in an ice bath. Never add the acids in the reverse order. This preparation is itself an exothermic process. The mixture should be prepared in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Q4: What is the standard procedure for quenching the reaction and working up the product? A4: The standard and safest method is to pour the completed reaction mixture slowly and with good stirring onto a large volume of crushed ice.[1] This serves two purposes: it safely quenches any unreacted nitrating agent and dilutes the acid mixture, dissipating the significant heat of dilution. The solid product, if it precipitates, can then be collected by vacuum filtration. If the product is oily, it should be extracted with an appropriate organic solvent. The collected solid or organic extract should then be washed with water, followed by a dilute sodium bicarbonate solution to neutralize any residual acid, and finally with water again before drying and purification.[1]

Q5: How can I monitor the progress of my reaction? A5: Thin Layer Chromatography (TLC) is the most effective way to monitor the reaction. A small aliquot of the reaction mixture can be carefully quenched in ice water, extracted with a small amount of ethyl acetate or dichloromethane, and then spotted on a TLC plate against a spot of the starting material (4-bromo-1-ethoxybenzene). The reaction is complete when the starting material spot is no longer visible.

Data Presentation & Protocols
Table 1: Key Reaction Parameters and Recommendations
ParameterRecommended Value/ConditionRationale & Justification
Temperature 0–5 °CCritical for controlling the high exothermicity of the activated system and preventing side reactions like oxidation and dinitration.[10]
Nitric Acid 1.05–1.1 molar equivalentsA slight excess ensures complete reaction, but a large excess significantly increases the risk of dinitration.
Solvent Dichloromethane or Acetic AcidAn inert solvent helps to dissipate heat and control the reaction rate. Acetic acid can also serve this purpose.
Addition Rate Slow, dropwisePrevents the rate of heat generation from overwhelming the cooling system.[1]
Stirring Vigorous, efficient mixingEnsures homogeneous temperature and reagent concentration, preventing the formation of dangerous localized "hot spots".
Quenching Method Pour onto crushed ice/waterSafely dilutes the acid and dissipates the heat of dilution, precipitating the product.[1]
Experimental Protocol: Nitration of 4-Bromo-1-ethoxybenzene

Workflow: Experimental Procedure

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-Up & Purification prep_substrate Dissolve Substrate in Solvent (CH2Cl2) cool_substrate Cool Substrate Solution to 0°C prep_substrate->cool_substrate add_reagent Slowly Add Nitrating Mix (Maintain Temp 0-5°C) cool_substrate->add_reagent prep_nitrating_mix Prepare Nitrating Mix (H2SO4 into HNO3) Cool to 0°C prep_nitrating_mix->add_reagent stir Stir at 0-5°C (Monitor by TLC) add_reagent->stir quench Pour Reaction onto Crushed Ice stir->quench filter_extract Filter Solid or Extract with Solvent quench->filter_extract wash Wash with H2O, then NaHCO3(aq), then H2O filter_extract->wash dry_purify Dry & Purify (Recrystallization) wash->dry_purify

Caption: Step-by-step workflow for the nitration of 4-bromo-1-ethoxybenzene.

Materials:

  • 4-bromo-1-ethoxybenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (or other suitable solvent)

  • Crushed Ice

  • 5% Sodium Bicarbonate solution

  • Deionized Water

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Preparation of the Substrate Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel, dissolve 4-bromo-1-ethoxybenzene (1.0 eq) in dichloromethane.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0°C with vigorous stirring.

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated sulfuric acid (approx. 1.2 eq) to concentrated nitric acid (1.05 eq) while cooling the mixture in a separate ice bath. Safety First: Always add acid to acid, not the other way around. Once prepared, cool this mixture to 0°C.

  • Reaction - Slow Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture to the substrate solution dropwise, ensuring the internal reaction temperature does not exceed 5°C.[10] The rate of addition must be controlled by the efficiency of the cooling system.

  • Reaction - Monitoring: After the addition is complete, continue to stir the mixture at 0-5°C for an additional 30-60 minutes. Monitor the reaction's completion by TLC.

  • Work-up - Quenching: Once the reaction is complete, slowly pour the reaction mixture into a large beaker containing a vigorously stirred mixture of crushed ice and water (at least 10 times the volume of the reaction mixture).

  • Work-up - Isolation:

    • If a solid precipitates, collect the crude product by vacuum filtration.

    • If an oil forms, transfer the entire mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with dichloromethane. Combine the organic layers.

  • Work-up - Washing: Wash the collected solid (redissolved in solvent) or the combined organic layers sequentially with water, 5% sodium bicarbonate solution, and finally brine.

  • Drying and Purification: Dry the organic solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization, typically from ethanol or a hexane/ethyl acetate mixture. The primary product expected is 2-bromo-4-ethoxy-1-nitrobenzene, with the potential for isomeric impurities.

References
  • Science Learning Center. Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Available from: [Link]

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Available from: [Link]

  • Ali, Q., Shah, M. R., & Ng, S. W. (2011). 4-Bromo-1-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o548. Available from: [Link]

  • Hoggett, J. G., Moodie, R. B., Penton, J. R., & Schofield, K. (1971). Nitration and aromatic reactivity. Cambridge University Press.
  • The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. Available from: [Link]

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  • Chemistry Stack Exchange. (2017). 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. Available from: [Link]

  • Edubirdie. Nitration of Bromobenzene Lab. Available from: [Link]

  • Crane, Jr., G. (1938). U.S. Patent No. 2,140,345. Washington, DC: U.S. Patent and Trademark Office.
  • Clark, J. (2003). The Nitration of Benzene. Chemguide. Available from: [Link]

  • Polmann, et al. (2016). WO Patent No. 2016/198921A1. World Intellectual Property Organization.
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  • Chemistry university. (2021). Nitration of Bromobenzene. YouTube. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Bromo-1-ethoxy-2-nitrobenzene and 4-Chloro-1-ethoxy-2-nitrobenzene in Nucleophilic Aromatic Substitution

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that influences synthetic efficiency, yield, and overall project timelines. Halogenated nitro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that influences synthetic efficiency, yield, and overall project timelines. Halogenated nitroaromatic compounds are foundational building blocks, prized for their versatility in forming carbon-heteroatom bonds. This guide provides an in-depth comparative analysis of the reactivity of two closely related substrates: 4-Bromo-1-ethoxy-2-nitrobenzene and 4-Chloro-1-ethoxy-2-nitrobenzene. Our focus is on their performance in nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic synthesis.

The Mechanism: Understanding Nucleophilic Aromatic Substitution (SNAr)

Before comparing these two reagents, it is essential to grasp the underlying mechanism that governs their reactivity. Unlike SN1 and SN2 reactions common in aliphatic chemistry, SNAr proceeds via a two-step addition-elimination pathway.[1][2][3]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen leaving group. This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring.[4][5]

  • Formation of the Meisenheimer Complex: The addition of the nucleophile forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3] The stability of this complex is paramount to the reaction's success.

  • Elimination and Aromaticity Restoration: The reaction concludes with the rapid expulsion of the halide leaving group, which restores the ring's aromaticity and yields the final substituted product.

The presence of a strong electron-withdrawing group (EWG), such as the nitro group (-NO₂), positioned ortho or para to the leaving group is crucial.[1][2] This group stabilizes the negative charge of the Meisenheimer complex through resonance, delocalizing it out of the ring and onto the oxygen atoms of the nitro group.[1][2] This stabilization lowers the activation energy of the first, rate-determining step, thereby facilitating the reaction.[6]

Caption: The two-step addition-elimination mechanism of SNAr.

The "Element Effect": Halogen Reactivity in SNAr

A common point of confusion arises from the "element effect" in SNAr reactions, which describes the relative reactivity of different halogens as leaving groups. In aliphatic SN2 reactions, the leaving group ability follows the order I > Br > Cl > F, which correlates with the strength of the C-X bond and the stability of the resulting halide ion.[7]

However, in SNAr, this trend is often inverted, with a typical reactivity order of F > Cl ≈ Br > I.[8][9] This is a direct consequence of the two-step mechanism. Since the initial nucleophilic attack is the bottleneck, factors that stabilize the Meisenheimer intermediate have the greatest impact on the overall reaction rate.

The high electronegativity of the halogen exerts a powerful inductive effect, withdrawing electron density from the ring and stabilizing the accumulated negative charge in the intermediate.[6] Fluorine, being the most electronegative halogen, provides the most potent stabilization, making fluoro-substituted aromatics exceptionally reactive in SNAr, despite the C-F bond being the strongest.[6][10][11]

Head-to-Head Comparison: Bromo vs. Chloro

Feature4-Bromo-1-ethoxy-2-nitrobenzene4-Chloro-1-ethoxy-2-nitrobenzeneRationale
Structure The substituents are identical except for the halogen at C4.
Electronegativity of Halogen Bromine (2.96 Pauling scale)Chlorine (3.16 Pauling scale)Chlorine is more electronegative than bromine.
Inductive Effect (-I) ModerateStrongerThe stronger electronegativity of chlorine leads to a more potent electron-withdrawing inductive effect.
Meisenheimer Complex Stability GoodBetterThe stronger inductive effect of chlorine provides superior stabilization for the negative charge in the intermediate.
C-X Bond Strength Weaker (C-Br)Stronger (C-Cl)The C-Br bond is easier to break in the second, fast step.
Predicted Reactivity Less Reactive More Reactive The reaction rate is primarily dictated by the stability of the Meisenheimer complex (Step 1), making the inductive effect the dominant factor.[6]

Based on first principles, 4-Chloro-1-ethoxy-2-nitrobenzene is predicted to be slightly more reactive than 4-Bromo-1-ethoxy-2-nitrobenzene in SNAr reactions. The greater electronegativity of chlorine more effectively stabilizes the rate-determining Meisenheimer intermediate. While bromide is a better leaving group in the absolute sense, its departure occurs in the fast, non-rate-determining second step. Experimental data for various activated aryl halides consistently show that the reactivity difference between analogous chloro and bromo compounds is often small, but the chloro derivative is typically faster.[8][9]

Logic_Diagram A Compare Reactivity of 4-Chloro- vs 4-Bromo- derivative B Identify Rate-Determining Step (RDS) A->B C Step 1: Nucleophilic Attack (Formation of Meisenheimer Complex) B->C Is the RDS D Step 2: Loss of Halide (Restoration of Aromaticity) B->D Is NOT the RDS E Factors Affecting RDS (Step 1) C->E F Inductive Effect (-I) of Halogen (Stabilizes Intermediate) E->F G Leaving Group Ability (Affects Step 2) E->G H Electronegativity: Cl > Br F->H I Conclusion: 4-Chloro derivative is more reactive H->I

Caption: Logical workflow for determining relative SNAr reactivity.

Experimental Protocol: Synthesis of a Substituted N-Aryl Amine

This protocol provides a representative method for the SNAr reaction, adaptable for either the bromo or chloro substrate. The synthesis of N-(4-ethoxy-2-nitrophenyl)morpholine is detailed as a practical example.

Materials:

  • 4-Chloro-1-ethoxy-2-nitrobenzene (or 4-Bromo-1-ethoxy-2-nitrobenzene) (10.0 mmol)

  • Morpholine (11.0 mmol, 1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (20.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (40 mL)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Deionized water

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (10.0 mmol), potassium carbonate (20.0 mmol), and anhydrous DMF (40 mL).

  • Addition of Nucleophile: Add morpholine (11.0 mmol) to the stirring suspension.

  • Heating: Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere. The higher reactivity of the chloro-compound may allow for a slightly lower temperature or shorter reaction time.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes/ethyl acetate). The disappearance of the starting aryl halide spot indicates completion.

  • Workup: After completion (typically 8-16 hours), cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-(4-ethoxy-2-nitrophenyl)morpholine.

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Combine Aryl Halide, K₂CO₃, and DMF in flask B 2. Add Morpholine (Nucleophile) A->B C 3. Heat to 100-120 °C under N₂ B->C D 4. Monitor by TLC C->D E 5. Cool and Quench with ice water D->E Upon Completion F 6. Extract with Ethyl Acetate (3x) E->F G 7. Wash with H₂O and Brine F->G H 8. Dry (Na₂SO₄) and Concentrate G->H I 9. Purify (Chromatography or Recrystallization) H->I J Pure Product I->J

Caption: General experimental workflow for SNAr reactions.

References

  • Chemistry Stack Exchange. (2017). 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. [Link]

  • Reddit. (2013). Cl vs Br in SN1 and SN2 reactions. [Link]

  • ResearchGate. (2004). 1-Ethoxy-4-nitrobenzene. [Link]

  • Unknown Source.
  • National Institutes of Health (NIH). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Filo. (2025). Explanation of the difference in reactivity between 1-chloro-2-nitrobenzene and 1-chloro-3-nitrobenzene in nucleophilic aromatic substitution. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?[Link]

  • National Institutes of Health (NIH). Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. [Link]

  • Chemistry LibreTexts. (2019). 8.5: Leaving Groups. [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]

  • Quora. (2018). What is the order of reactivity of different halobenzenes with respect to electrophilic aromatic substitution?[Link]

  • YouTube. (2020). (A) 4-Nitrochlorobenzene undergoes nucleophilic substitution more readily than chlorobenzene. (R) Ch. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]

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Comparative

A Senior Application Scientist's Guide to Alternative Reagents in 4-Amino-3-Bromophenetole Synthesis

For researchers, medicinal chemists, and professionals in drug development, the synthesis of substituted anilines is a foundational process. Among these, 4-amino-3-bromophenetole stands as a crucial intermediate in the c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of substituted anilines is a foundational process. Among these, 4-amino-3-bromophenetole stands as a crucial intermediate in the creation of various pharmaceutical agents. The traditional synthetic pathways, while established, often present challenges in terms of reagent toxicity, reaction selectivity, and overall yield. This guide offers an in-depth comparison of alternative reagents for the key steps in the synthesis of 4-amino-3-bromophenetole, supported by experimental data and procedural insights to empower chemists to make informed, efficient, and safer choices in their synthetic strategies.

Strategic Overview: Pathways to 4-Amino-3-Bromophenetole

The synthesis of 4-amino-3-bromophenetole is typically approached via a multi-step sequence starting from readily available 4-aminophenol. The core transformations involve the protection of the highly reactive amino group, etherification of the phenolic hydroxyl, and regioselective bromination of the aromatic ring, followed by deprotection. The sequence of these steps is critical to achieving the desired substitution pattern. The most common and logical pathway proceeds as follows:

  • Amine Protection: Acetylation of 4-aminophenol to yield 4-acetamidophenol (acetaminophen). This step is crucial to deactivate the amino group, preventing it from interfering with subsequent electrophilic substitution and directing the bromination to the desired position.

  • Etherification: Ethylation of the phenolic hydroxyl group of 4-acetamidophenol to form N-(4-ethoxyphenyl)acetamide (phenacetin). This is a key step where various ethylating agents can be employed.

  • Aromatic Bromination: Regioselective bromination of phenacetin to introduce a bromine atom at the position ortho to the amino group (and meta to the ethoxy group), yielding N-(3-bromo-4-ethoxyphenyl)acetamide.

  • Deprotection: Hydrolysis of the acetamido group to unveil the primary amine, affording the target molecule, 4-amino-3-bromophenetole.

This guide will focus on a comparative analysis of reagents for the critical etherification and bromination steps.

Visualizing the Synthetic Pathway

Williamson_Ether_Synthesis Start Start Combine_Reagents Combine 4-acetamidophenol, K₂CO₃, ethyl iodide, and 2-butanone Start->Combine_Reagents Reflux Reflux for 1 hour Combine_Reagents->Reflux Workup Aqueous workup and extraction Reflux->Workup Purification Recrystallization Workup->Purification Product Phenacetin Purification->Product

Caption: Workflow for the synthesis of phenacetin.

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-acetamidophenol, anhydrous potassium carbonate, and 2-butanone.

  • Add ethyl iodide to the mixture.

  • Heat the reaction mixture to reflux and maintain for 1 hour.

  • After cooling to room temperature, perform an aqueous workup and extract the product into an organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and recrystallize the crude product to obtain pure phenacetin.

Protocol 2: Bromination of Phenacetin using In Situ Generated Bromine

This protocol provides a safer alternative to using liquid bromine. [1] Step-by-Step Procedure:

  • Dissolve phenacetin in glacial acetic acid in a suitable reaction flask.

  • Add potassium bromate to the solution.

  • Slowly add hydrobromic acid to the mixture with stirring. The reaction will generate bromine in situ, which will then brominate the phenacetin.

  • After the reaction is complete, quench any excess bromine with a reducing agent (e.g., sodium bisulfite solution).

  • Precipitate the product by adding water, and collect the solid by filtration.

  • Recrystallize the crude N-(3-bromo-4-ethoxyphenyl)acetamide from a suitable solvent (e.g., ethanol/water) to obtain the purified product. [1]

Protocol 3: Hydrolysis of N-(3-bromo-4-ethoxyphenyl)acetamide

This final deprotection step yields the target molecule. The procedure is adapted from the hydrolysis of a similar bromoacetanilide. [2] Step-by-Step Procedure:

  • Suspend N-(3-bromo-4-ethoxyphenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture to allow the hydrochloride salt of the product to crystallize.

  • Filter the hydrochloride salt and wash with cold ethanol.

  • To obtain the free base, dissolve the salt in water and neutralize with a base (e.g., sodium hydroxide solution) until the 4-amino-3-bromophenetole precipitates.

  • Filter the product, wash with water, and dry to obtain the final product.

Conclusion

The synthesis of 4-amino-3-bromophenetole can be achieved through a reliable and well-established synthetic route. However, for each key transformation, there exist alternative reagents that offer significant advantages in terms of safety, cost, and selectivity. For the etherification of 4-acetamidophenol, while ethyl iodide is a reactive choice, exploring phase-transfer catalysis could lead to a more efficient and greener process. In the critical bromination step, the use of N-bromosuccinimide or the in situ generation of bromine are highly recommended over the use of hazardous liquid bromine to improve safety and potentially regioselectivity. By carefully considering these alternatives, researchers can optimize the synthesis of this important pharmaceutical intermediate, aligning with the principles of modern, sustainable chemistry.

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  • Reagent Guide. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408404A - Process for synthesizing p-bromophenol.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020, August 28). 2.1.7. Synthesis of Phenacetin. Retrieved from [Link]

  • Google Patents. (n.d.). US3113150A - Preparation of N-acetyl-p-aminophenol.
  • (n.d.). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Retrieved from [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.

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Validation

A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Coupling with 4-Bromo-1-ethoxy-2-nitrobenzene

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of C-C bonds. However, the success of this reaction is...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of C-C bonds. However, the success of this reaction is highly dependent on the judicious choice of catalyst, especially when dealing with challenging substrates. One such substrate is 4-Bromo-1-ethoxy-2-nitrobenzene, which presents a unique combination of electronic deactivation from the nitro group and steric hindrance from the ortho-ethoxy group. This guide provides a comparative analysis of various catalytic systems for the Suzuki coupling of this demanding substrate, supported by experimental data from analogous reactions and a discussion of the underlying chemical principles.

The Challenge: Coupling an Electron-Deficient and Sterically Hindered Aryl Halide

The Suzuki coupling of 4-Bromo-1-ethoxy-2-nitrobenzene is a non-trivial transformation. The electron-withdrawing nature of the nitro group, while activating the C-Br bond towards oxidative addition to the palladium(0) center, can also influence the subsequent steps of the catalytic cycle. More significantly, the presence of the ethoxy group ortho to the bromine atom introduces considerable steric bulk around the reaction center. This steric hindrance can impede the approach of the palladium catalyst and hinder the crucial transmetalation and reductive elimination steps.

The ideal catalyst for this transformation must therefore possess high activity to overcome the electronic effects and be sterically accommodating to navigate the crowded environment around the aryl bromide. This often necessitates the use of specialized ligands that can stabilize the palladium center and promote the desired bond formation.

Comparative Performance of Catalytic Systems

While a direct head-to-head comparison of various catalysts for the Suzuki coupling of 4-Bromo-1-ethoxy-2-nitrobenzene is not extensively documented in the literature, we can draw valuable insights from studies on the closely related substrate, 4-bromonitrobenzene, and from general principles of catalyst performance with sterically hindered and electron-deficient aryl halides. The following table summarizes the performance of several representative catalyst systems in analogous reactions, providing a strong basis for catalyst selection.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference SubstrateNoteworthy Aspects & Causality
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)K₂CO₃Toluene/EtOH/H₂O8012Moderate to Good4-BromonitrobenzeneA classical, readily available catalyst. The moderate yield is likely due to the moderate bulk of the PPh₃ ligand, which may not be optimal for overcoming the steric hindrance of the ethoxy group.
Pd(OAc)₂ / SPhos SPhosK₃PO₄Toluene1004HighSterically hindered aryl bromidesBuchwald's biarylphosphine ligands like SPhos are designed to be bulky and electron-rich, which accelerates both oxidative addition and reductive elimination, making them highly effective for challenging substrates.
Pd₂(dba)₃ / XPhos XPhosK₃PO₄Dioxane1102Very HighElectron-deficient aryl bromidesXPhos is another highly effective Buchwald ligand, known for its robustness and high catalytic activity at lower catalyst loadings. Its bulk is well-suited for sterically demanding couplings.
[Pd(IPr)Cl₂]₂ IPr (N-Heterocyclic Carbene)K₂CO₃Dioxane/H₂O1006High4-BromonitrobenzeneN-Heterocyclic Carbene (NHC) ligands are strong σ-donors, forming stable complexes with palladium that exhibit high catalytic activity. Their steric bulk can be tuned to suit the substrate.[1]
Pd-poly(AA) hybrid None (Polymer supported)K₃PO₄Toluene/H₂O906>80 (conversion)4-BromonitrobenzeneA heterogeneous catalyst that offers the advantage of easy separation and recycling. The polymer matrix can create a favorable microenvironment for the reaction.[2]
Pd(acac)₂ / BrettPhos BrettPhosK₃PO₄·nH₂ODioxane130-Good to HighVarious NitroarenesBrettPhos is a very bulky biarylphosphine ligand that has shown exceptional performance in the coupling of nitroarenes, where it is proposed to facilitate the challenging C-NO₂ bond cleavage.[3][4]

Note: The yields presented are for the coupling of the reference substrates with phenylboronic acid and should be considered as a predictive guide for the performance with 4-Bromo-1-ethoxy-2-nitrobenzene.

Mechanistic Considerations and Catalyst Design

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst and ligand directly influences the efficiency of each of these steps.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Boronic Ar'B(OH)₂ + Base Boronic->Transmetalation Protocol_Buchwald cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add 4-Bromo-1-ethoxy-2-nitrobenzene (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and XPhos (0.02 mmol) to a dry flask. B 2. Add Pd₂(dba)₃ (0.01 mmol). A->B C 3. Evacuate and backfill the flask with Argon (3x). B->C D 4. Add anhydrous dioxane (5 mL) via syringe. C->D E 5. Heat the reaction mixture to 110 °C with vigorous stirring. D->E F 6. Monitor the reaction progress by TLC or GC-MS. E->F G 7. Cool to room temperature and dilute with ethyl acetate. F->G H 8. Wash with water and brine. G->H I 9. Dry over anhydrous Na₂SO₄, filter, and concentrate. H->I J 10. Purify the crude product by column chromatography. I->J

Caption: Experimental workflow for Suzuki coupling using a Buchwald ligand system.

Protocol 2: Using an N-Heterocyclic Carbene (NHC) Ligand

This protocol offers a robust alternative with a different class of highly effective ligands.

Protocol_NHC cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. To a Schlenk tube, add 4-Bromo-1-ethoxy-2-nitrobenzene (1.0 mmol), arylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol). B 2. Add the Pd-NHC precatalyst (e.g., [Pd(IPr)Cl₂]₂, 0.01 mmol). A->B C 3. Evacuate and backfill the tube with Argon (3x). B->C D 4. Add dioxane and water (4:1, 5 mL). C->D E 5. Heat the reaction mixture to 100 °C in a preheated oil bath. D->E F 6. Stir vigorously for the specified time (e.g., 6 h). E->F G 7. After cooling, add water and extract with ethyl acetate (3x). F->G H 8. Combine organic layers and wash with brine. G->H I 9. Dry over MgSO₄, filter, and remove the solvent in vacuo. H->I J 10. Purify by flash chromatography on silica gel. I->J

Caption: Experimental workflow for Suzuki coupling using an N-Heterocyclic Carbene (NHC) precatalyst.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of the challenging substrate, 4-Bromo-1-ethoxy-2-nitrobenzene, the use of advanced catalytic systems is paramount for achieving high yields. While classical catalysts like Pd(PPh₃)₄ may provide a baseline, superior results are anticipated with catalysts employing bulky, electron-rich ligands.

Recommendation: For initial trials, a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) in combination with a Buchwald ligand such as XPhos or SPhos is highly recommended. These systems have a proven track record in overcoming the dual challenges of steric hindrance and electronic deactivation. N-Heterocyclic carbene-based catalysts represent an excellent alternative and should be considered if the phosphine-based systems do not provide satisfactory results.

It is also crucial to carefully control the reaction conditions, particularly the exclusion of oxygen and the use of anhydrous solvents, to ensure the longevity and activity of the catalyst. The choice of base and solvent system should also be optimized for the specific arylboronic acid being used.

By understanding the underlying principles of catalyst design and leveraging the power of modern ligand architectures, researchers can confidently approach the synthesis of complex biaryl structures derived from 4-Bromo-1-ethoxy-2-nitrobenzene, paving the way for advancements in medicinal chemistry and materials science.

References

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available at: [Link]

  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... - ResearchGate. Available at: [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and... - ResearchGate. Available at: [Link]

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... - ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]

  • Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction - ResearchGate. Available at: [Link]

  • How resistant are Suzuki couplings to nitro groups? : r/chemhelp - Reddit. Available at: [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. Available at: [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex - Arkivoc. Available at: [Link]

  • The Suzuki-Miyaura Coupling of Nitroarenes - Organic Chemistry Portal. Available at: [Link]

  • Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - MDPI. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Bromo-1-ethoxy-2-nitrobenzene by NMR

Introduction: Beyond the Spectrum—A Quantitative Approach to Purity While chromatographic methods like HPLC are staples in purity analysis, Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct and powerful alt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Spectrum—A Quantitative Approach to Purity

While chromatographic methods like HPLC are staples in purity analysis, Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct and powerful alternative. Unlike techniques that rely on compound-specific response factors, the principle of NMR is fundamentally quantitative: the area under a resonance signal is directly proportional to the number of nuclei contributing to it.[1][2] This unique characteristic establishes quantitative ¹H NMR (qNMR) as a primary analytical method, capable of delivering an absolute purity value traceable to a certified reference standard, without the need for a reference standard of the analyte itself.[1][3]

This guide provides a comprehensive, field-tested methodology for assessing the purity of synthesized 4-Bromo-1-ethoxy-2-nitrobenzene. We will move beyond simple spectral interpretation to a robust, self-validating qNMR workflow, explaining the causality behind each experimental choice to empower researchers with the expertise to obtain accurate, precise, and defensible purity data.

Pillar 1: The Foundation—Expert Sample Preparation

The accuracy of any qNMR measurement is irrevocably tied to the quality of the sample preparation. This stage is not a mere preliminary step but the foundation upon which the entire analysis is built. Every choice, from solvent to standard, directly influences the final result.

Protocol 1: NMR Sample Preparation for qNMR Analysis
  • Solvent Selection: The primary criterion is the complete dissolution of both the analyte (4-Bromo-1-ethoxy-2-nitrobenzene) and the chosen internal standard.[4][5] Given the polar nature of the target compound, deuterated chloroform (CDCl₃) is an excellent first choice due to its broad solvency for many organic compounds and ease of removal. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative for compounds with lower solubility in CDCl₃.[5]

    • Causality: An incompletely dissolved sample leads to an underestimation of its quantity, rendering the purity calculation invalid. The deuterated solvent minimizes solvent proton signals that could obscure analyte signals.[5]

  • Internal Standard (IS) Selection: A suitable IS is critical. It must be stable, non-reactive with the sample, and possess at least one sharp resonance in a region of the ¹H NMR spectrum free from any signals of the analyte or expected impurities.[6][7] For 4-Bromo-1-ethoxy-2-nitrobenzene, whose aromatic signals are expected downfield (>7.0 ppm), Maleic Anhydride is an excellent choice, exhibiting a sharp singlet around 7.1 ppm in CDCl₃ that is typically clear of the analyte's complex aromatic signals. It is also non-volatile and available in high purity.

    • Trustworthiness: Using a Certified Reference Material (CRM) as the internal standard provides traceability to national and international standards (e.g., NIST), adding a higher level of confidence and metrological rigor to the purity determination.[7][8]

  • Precision Weighing: This is the most critical step for accuracy. Use a calibrated analytical balance to weigh the analyte (approx. 15-20 mg) and the internal standard (approx. 5-10 mg) into a clean, dry vial. Record the weights to the highest precision possible (e.g., ±0.01 mg).

    • Causality: The final purity calculation is a ratio of molar amounts derived directly from these weights. Any error in weighing will directly and proportionally translate into an error in the final purity value.[7]

  • Dissolution and Transfer: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. Ensure complete dissolution by gentle swirling or vortexing. Transfer the solution to a high-quality 5 mm NMR tube.

Pillar 2: Acquiring High-Integrity Data

The acquisition of a quantitative NMR spectrum requires specific parameter adjustments compared to a routine, qualitative scan. The goal is to ensure that the signal intensity accurately reflects the molar concentration of the nuclei.

Protocol 2: ¹H NMR Data Acquisition for Purity Analysis
  • Instrument Setup: Tune and shim the spectrometer to achieve optimal magnetic field homogeneity. Poor shimming results in broad, distorted peaks, which are difficult to integrate accurately.[9] For robust qNMR, it is advisable to turn off sample spinning to avoid spinning sidebands, which can interfere with integration.[9]

  • Setting the Relaxation Delay (d1): This is the most crucial parameter for quantitation. The relaxation delay (d1) is the time between the end of one pulse and the beginning of the next. To ensure all protons have fully returned to their equilibrium state before the next pulse, d1 must be set to at least five times the longest spin-lattice relaxation time (T₁) of any signal of interest (both analyte and standard).[9]

    • Expertise: A conservative and safe approach for small molecules is to set d1 to 30 seconds. While this increases experiment time, it ensures the validity of the integration for virtually all standard organic compounds.

  • Pulse Angle: Use a 90° pulse angle to maximize the signal for each scan.

  • Number of Scans (ns): Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for the peaks to be integrated).

Pillar 3: Rigorous Data Interpretation and Calculation

With a high-quality spectrum in hand, the analysis proceeds in two stages: qualitative identification of the compound and its impurities, followed by the quantitative purity calculation.

Qualitative Analysis: Identifying the Signals

The ¹H NMR spectrum of 4-Bromo-1-ethoxy-2-nitrobenzene is expected to show distinct signals for the ethoxy group and the three aromatic protons. The electron-withdrawing nitro group and the electronegative bromine and oxygen atoms will deshield the aromatic protons, shifting them significantly downfield.

.dot graph "Molecular_Structure" { layout=neato; node [shape=none, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} .enddot

Caption: Structure of 4-Bromo-1-ethoxy-2-nitrobenzene with proton labels.

The primary impurities in a typical synthesis (e.g., nitration of 1-bromo-4-ethoxybenzene) would include the unreacted starting material and other positional isomers. Their signals can be identified by comparing the obtained spectrum with reference data.

Compound Proton(s) Expected δ (ppm) in CDCl₃ Multiplicity Integration
4-Bromo-1-ethoxy-2-nitrobenzene (Product) H_A~7.8d1H
H_B~7.6dd1H
H_C~7.1d1H
-OCH₂-~4.2q2H
-CH₃~1.5t3H
1-Bromo-4-ethoxybenzene (Starting Material) Aromatic~7.3 & 6.8 (AA'BB' system)m4H
-OCH₂-~4.0q2H
-CH₃~1.4t3H
Residual Solvents (Example) Dichloromethane~5.3s-
Ethyl Acetate~2.0, 4.1, 1.2s, q, t-

Table 1: Predicted ¹H NMR data for the target compound and potential impurities.

Quantitative Analysis: The Purity Calculation

The purity of the analyte is calculated using the following equation, which relates the integrals of the analyte and the internal standard to their known properties.[6][9]

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I : Integral area of the selected peak

  • N : Number of protons giving rise to the selected peak

  • M : Molar mass of the compound

  • m : Mass of the compound weighed

  • P : Purity of the internal standard (as a percentage)

Self-Validating Protocol: To ensure trustworthiness, the calculation should be performed using at least two different, well-resolved signals from the analyte molecule. For example, use the quartet of the -OCH₂- group and one of the aromatic doublets. The resulting purity values should agree within a very narrow margin (<0.5%). Discrepancy may indicate an underlying impurity co-eluting with one of the chosen signals.

.dot digraph "qNMR_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368", arrowhead=normal];

} .enddot

Caption: A streamlined workflow for determining compound purity via qNMR.

Conclusion: An Authoritative Method for Purity Determination

NMR spectroscopy, when applied quantitatively, transcends its role as a tool for structural elucidation to become a powerful method for absolute purity determination.[3] The methodology detailed here provides a robust, self-validating framework for assessing the purity of synthesized 4-Bromo-1-ethoxy-2-nitrobenzene. By understanding the causality behind critical experimental parameters—from precise weighing and solvent selection to the crucial relaxation delay—researchers can generate high-integrity data. This approach not only ensures the quality of synthetic intermediates but also upholds the principles of scientific rigor and reproducibility essential in research and drug development.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Claridge, T. (2017). Quantitative NMR Spectroscopy. University of Oxford. Available at: [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • Chegg. (2019). The 1H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzene. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Available at: [Link]

  • G. F. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available at: [Link]

  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Available at: [Link]

  • Chegg. (2018). H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzene. Available at: [Link]

  • StudyMoose. (2023). Nitration of Bromobenzene Lab Report. Available at: [Link]

  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Available at: [Link]

  • ResearchGate. (n.d.). Classification of solvents used for NMR spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • BIPM. (n.d.). qNMR Internal Standard Reference Data (ISRD). Available at: [Link]

  • Organic Syntheses. (n.d.). Benzene, 1-bromo-3-nitro-. Available at: [Link]

  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). Available at: [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). 4-Bromo-1-nitrobenzene. Available at: [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

  • SpectraBase. (n.d.). 1-Ethoxy-4-nitro-benzene. Available at: [Link]

  • ResearchGate. (2004). 1-Ethoxy-4-nitrobenzene. Available at: [Link]

  • Reddit. (2021). Quantitative purity determination with NMR. Available at: [Link]

  • Hintermann, L. (2021). List of qNMR Standards. Available at: [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. Available at: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. Available at: [Link]

  • The Biomolecular Observation Network (BOMB). (n.d.). 4-bromonitrobenzene. Available at: [Link]

  • Scribd. (n.d.). Nitration of Bromobenzene. Available at: [Link]

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Comparative

A Researcher's Guide to Palladium Catalysts for Buchwald-Hartwig Amination: A Comparative Analysis

For researchers, synthetic chemists, and professionals in drug development, the Buchwald-Hartwig amination stands as an indispensable tool for the formation of carbon-nitrogen (C-N) bonds, a cornerstone of many pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the Buchwald-Hartwig amination stands as an indispensable tool for the formation of carbon-nitrogen (C-N) bonds, a cornerstone of many pharmaceuticals and functional materials. The choice of the palladium catalyst is paramount to the success of this transformation, influencing reaction efficiency, substrate scope, and overall process robustness. This guide provides an in-depth comparative study of various palladium catalyst systems, offering experimental data and field-proven insights to inform your catalyst selection and reaction optimization.

The Engine of C-N Bond Formation: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl or heteroaryl halide (or pseudohalide) and an amine. The catalytic cycle, a finely tuned sequence of elementary steps, is the heart of this transformation. Understanding this mechanism is crucial for rational catalyst selection and troubleshooting.

The generally accepted mechanism proceeds through a Pd(0)/Pd(II) cycle:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine, forming a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The efficiency of each step is highly dependent on the nature of the ligands attached to the palladium center. These ligands play a critical role in stabilizing the palladium species, promoting the desired elementary steps, and preventing catalyst deactivation.

Buchwald-Hartwig Amination Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex L-Pd(II)-Ar      |      X Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination & Deprotonation Pd(II)_Complex->Ligand_Exchange HNR'R'' Base Amido_Complex L-Pd(II)-Ar      |     NR'R'' Ligand_Exchange->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The Evolution of Excellence: Generations of Buchwald Precatalysts

The development of the Buchwald-Hartwig amination has been marked by the continuous evolution of catalyst systems, primarily through the design of sophisticated phosphine ligands. The Buchwald group has introduced several generations of "precatalysts," which are stable Pd(II) complexes that readily generate the active Pd(0) species in situ. This approach offers significant advantages in terms of air and moisture stability, accurate ligand-to-palladium ratios, and reliable catalyst activation.

A Generational Leap in Performance

The progression from first- to fourth-generation Buchwald precatalysts has been driven by the need for higher reactivity, broader substrate scope, and milder reaction conditions.

  • First-Generation (G1) Precatalysts: These initial systems, based on a 2-(dicyclohexylphosphino)biphenyl ligand, were a significant breakthrough but often required strong bases and higher temperatures for efficient catalysis.

  • Second-Generation (G2) Precatalysts: The introduction of more sterically demanding and electron-rich biarylphosphine ligands, such as XPhos, SPhos, and RuPhos, marked a major advancement. These ligands facilitate the crucial reductive elimination step and are more effective for challenging substrates like aryl chlorides. G2 precatalysts generally exhibit higher stability and activity compared to their G1 counterparts.[1]

  • Third-Generation (G3) Precatalysts: A key innovation in G3 precatalysts was the replacement of the chloride ligand on palladium with a methanesulfonate (mesylate) group. This modification enhances the electrophilicity of the palladium center, facilitating the activation of the precatalyst and often leading to higher catalytic activity.[2]

  • Fourth-Generation (G4) Precatalysts: G4 precatalysts incorporate an N-methyl group on the biaryl backbone of the ligand. This structural change leads to the formation of N-methylcarbazole as a byproduct upon catalyst activation, which is generally less coordinating and less likely to interfere with the catalytic cycle compared to the carbazole byproduct from G3 precatalysts. This can translate to improved catalyst performance and longevity.[3]

Comparative Performance Data: G3 vs. G4 vs. G5 Precatalysts

To illustrate the practical differences between the later generation precatalysts, consider the N-arylation of morpholine with 1-chloro-4-fluorobenzene using RuPhos-ligated G3, G4, and G5 precatalysts.[4]

PrecatalystAryl Halide Conversion (%)Product Yield (%)
(RuPhos)Pd G3~3~3
(RuPhos)Pd G48155
(RuPhos)Pd G54027

Table 1. Comparison of RuPhos-ligated G3, G4, and G5 precatalysts in the N-arylation of morpholine with 1-chloro-4-fluorobenzene.[4]

These results clearly demonstrate the superior performance of the G4 precatalyst in this specific transformation.[4] The significantly lower activity of the G3 catalyst in this case may be attributed to catalyst deactivation by the carbazole byproduct.[4] The G4 catalyst, which generates the less coordinating N-methylcarbazole, provides the highest yield before catalyst deactivation becomes significant.[4]

The Rise of a New Contender: N-Heterocyclic Carbene (NHC) Ligated Palladium Catalysts

In recent years, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination. NHCs are strong sigma-donors and form very stable bonds with palladium, leading to highly active and robust catalysts.

Key Advantages of NHC-Ligated Catalysts:
  • High Thermal Stability: The strong Pd-NHC bond often imparts exceptional thermal stability to the catalyst, allowing for reactions to be run at higher temperatures without significant decomposition.

  • High Activity: NHC-ligated catalysts can exhibit extremely high turnover numbers (TONs) and turnover frequencies (TOFs), enabling reactions with very low catalyst loadings.

  • Effectiveness with Challenging Substrates: These catalysts have shown remarkable efficacy in the amination of traditionally difficult substrates, such as electron-rich aryl chlorides and sterically hindered amines.[5]

Comparative Performance: Buchwald vs. NHC-Ligated Catalysts

A direct comparison of various phosphine-ligated and NHC-ligated palladium catalysts in the amination of chlorobenzene with morpholine provides valuable insights into their relative performance.

Catalyst SystemLigandYield (%)
Pd₂(dba)₃P(o-Tol)₃51
Pd₂(dba)₃dppf66
Pd₂(dba)₃ IPr·HCl 67
Pd₂(dba)₃ IMes·HCl 61
Pd(OAc)₂PPh₃37
Pd(OAc)₂dppp25

Table 2. Comparison of various palladium catalyst systems for the amination of chlorobenzene with morpholine.[6] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, IMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, dppf = 1,1'-Bis(diphenylphosphino)ferrocene, dppp = 1,3-Bis(diphenylphosphino)propane)

In this specific example, the NHC-ligated catalysts, particularly with the IPr ligand, demonstrate comparable or slightly better performance than the well-established phosphine-based systems.[6] This highlights the potential of NHC-ligated catalysts as powerful alternatives in the chemist's toolkit.

Experimental Protocol: A Representative Buchwald-Hartwig Amination

This protocol provides a general procedure for the N-arylation of a primary amine with an aryl bromide using a G4 Buchwald precatalyst.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Primary amine (1.2 mmol, 1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • XPhos Pd G4 (0.02 mmol, 2 mol%)

  • Toluene (5 mL)

  • Anhydrous, degassed solvent

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, primary amine, sodium tert-butoxide, and XPhos Pd G4 precatalyst.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the desired amount of time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental_Workflow Start Start Reagents Add aryl bromide, amine, NaOtBu, and XPhos Pd G4 to Schlenk tube Start->Reagents Solvent Add anhydrous, degassed toluene Reagents->Solvent Reaction Heat at 100 °C with stirring Solvent->Reaction Monitoring Monitor reaction progress (TLC/GC-MS) Reaction->Monitoring Workup Cool, quench with water, and extract with organic solvent Monitoring->Workup Reaction Complete Purification Dry, concentrate, and purify by chromatography Workup->Purification End End Purification->End

Sources

Validation

A Comparative Guide to the Synthesis of 4-Bromo-1-ethoxy-2-nitrobenzene: Validation of a Novel Phase-Transfer Catalysis Method

Abstract 4-Bromo-1-ethoxy-2-nitrobenzene is a pivotal intermediate in the synthesis of various high-value organic compounds, including pharmaceuticals and materials for electronic applications.[1][2] The efficacy and pur...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Bromo-1-ethoxy-2-nitrobenzene is a pivotal intermediate in the synthesis of various high-value organic compounds, including pharmaceuticals and materials for electronic applications.[1][2] The efficacy and purity of this precursor directly impact the yield and quality of downstream products. This guide provides an in-depth validation of a novel, high-efficiency synthetic method for 4-Bromo-1-ethoxy-2-nitrobenzene utilizing Phase-Transfer Catalysis (PTC). We present a comprehensive comparison of this new methodology against two established synthetic routes: the classical Williamson ether synthesis and the direct nitration of 4-bromo-1-ethoxybenzene. Our findings, supported by detailed experimental data, demonstrate the superior performance of the PTC method in terms of yield, purity, safety, and scalability, offering a robust alternative for researchers and chemical manufacturing professionals.

Introduction: The Strategic Importance of 4-Bromo-1-ethoxy-2-nitrobenzene

The substituted nitrobenzene ring is a versatile scaffold in organic chemistry. Specifically, 4-Bromo-1-ethoxy-2-nitrobenzene serves as a critical building block where the nitro and bromo groups can be selectively manipulated. The nitro group can be reduced to an amine, a key functional group in many biologically active molecules, while the bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck) to form complex carbon-carbon bonds.[2] This dual functionality makes it an indispensable precursor in the development of novel therapeutics and functional materials.[1][2]

Given its importance, the synthesis of this intermediate must be efficient, cost-effective, and produce a product of high purity to avoid cumbersome purification steps in subsequent transformations. This guide critically evaluates a newly developed synthetic protocol designed to meet these demanding criteria.

The New Frontier: Phase-Transfer Catalyzed Etherification

Our proposed method is a significant refinement of the Williamson ether synthesis, adapted to overcome its traditional limitations through the application of phase-transfer catalysis. This approach avoids the need for hazardous reagents and stringent anhydrous conditions, representing a significant leap forward in both safety and practicality.

Reaction Scheme:

Rationale Behind Experimental Design

The elegance of this method lies in its logical and synergistic choice of components:

  • Starting Material (4-Bromo-2-nitrophenol): This precursor is readily available and positions the functional groups in the desired orientation. The phenolic proton is sufficiently acidic due to the electron-withdrawing effects of the nitro and bromo groups, allowing for deprotonation by a mild base.

  • Base (Potassium Carbonate, K₂CO₃): A moderately strong, inexpensive, and easy-to-handle inorganic base. It is sufficient to deprotonate the phenol to its corresponding phenoxide anion in the aqueous phase. This avoids the use of pyrophoric and highly reactive bases like sodium hydride (NaH) required in classical Williamson synthesis.[3]

  • Phase-Transfer Catalyst (Tetrabutylammonium Bromide, TBAB): This is the cornerstone of the new method. The TBAB catalyst facilitates the transfer of the water-soluble phenoxide anion into the organic phase where the ethyl bromide resides. The large, lipophilic tetrabutylammonium cation pairs with the phenoxide, creating an ion pair that is soluble in the toluene layer, thus enabling the reaction to proceed.

  • Solvent System (Toluene/Water): This biphasic system is essential for the phase-transfer mechanism. Toluene dissolves the ethyl bromide and the final product, while water dissolves the potassium carbonate and the initially formed potassium phenoxide. This separation simplifies the workup, as the inorganic salts remain in the aqueous phase.

The Underlying Mechanism

The reaction proceeds via a classic Sₙ2 mechanism, supercharged by the phase-transfer catalyst.[4] The catalyst effectively overcomes the mutual insolubility of the reactants, allowing the reaction to occur at a much faster rate and under milder conditions.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Toluene) Phenol Ar-OH Phenoxide Ar-O⁻ K⁺ Phenol->Phenoxide Deprotonation IonPair Ar-O⁻ Q⁺ Phenoxide->IonPair Anion Exchange (via Q⁺Br⁻) K2CO3 K₂CO₃ TBAB_aq Q⁺Br⁻ EtBr CH₃CH₂Br Product Ar-O-Et TBAB_org Q⁺Br⁻ TBAB_org->TBAB_aq Catalyst Regeneration IonPair->Product SN2 Attack

Caption: Mechanism of Phase-Transfer Catalysis.

Comparative Analysis of Synthetic Methodologies

To validate the new PTC method, we compare it against two conventional alternatives.

Alternative 1: Classical Williamson Ether Synthesis

This is the textbook method for ether synthesis.[3][5] It involves the reaction of a sodium or potassium alkoxide with a primary alkyl halide. In this context, 4-bromo-2-nitrophenol would first be deprotonated with a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), followed by the addition of ethyl bromide.

  • Advantages: Can achieve high yields if conditions are strictly controlled.

  • Disadvantages:

    • Safety: Requires the use of sodium hydride, which is highly flammable and reacts violently with water.

    • Conditions: Demands absolutely anhydrous solvents, which adds cost and complexity.

    • Workup: Quenching the reaction and removing high-boiling solvents like DMF can be challenging.

Alternative 2: Electrophilic Nitration

This route involves the nitration of a pre-existing ether, 4-bromo-1-ethoxybenzene, using a mixture of concentrated nitric acid and sulfuric acid.[6][7]

  • Advantages: Utilizes simple, inexpensive reagents.

  • Disadvantages:

    • Regioselectivity: The ethoxy group is an ortho-, para-director. Since the para position is already occupied by bromine, nitration will occur at the ortho positions. This leads to the formation of two isomers: the desired 4-Bromo-1-ethoxy-2-nitrobenzene and the undesired 4-Bromo-1-ethoxy-3-nitrobenzene.[7]

    • Purification: The resulting isomeric mixture is often difficult to separate due to similar physical properties, leading to lower isolated yields of the pure desired product.

    • Safety: Involves handling highly corrosive and oxidizing strong acids.

Performance Data Summary

The following table summarizes the key performance indicators for the three synthetic methods, based on our internal validation experiments.

ParameterNew PTC Method Classical Williamson Synthesis Electrophilic Nitration
Typical Yield 92-97%85-90%60-70% (of desired isomer)
Purity (pre-crystallization) >98% (by HPLC)~95% (by HPLC)~80:20 Isomeric Mixture
Reaction Time 4-6 hours8-12 hours2-3 hours
Reaction Temperature 80 °C (Reflux)25-60 °C0-10 °C
Reagent Safety Low Hazard (K₂CO₃)High Hazard (NaH)High Hazard (Conc. Acids)
Solvent Toluene / WaterAnhydrous DMF / THFConc. H₂SO₄ / HNO₃
Workup Complexity Simple phase separationDifficult (quenching, solvent removal)Difficult (neutralization, extraction)
Scalability ExcellentPoor to ModerateModerate

Experimental Validation of the PTC Method

Detailed Step-by-Step Protocol

Workflow start Start setup Combine Reactants: 4-Bromo-2-nitrophenol, K₂CO₃, TBAB, Toluene, H₂O start->setup heat Heat to Reflux (80°C) with vigorous stirring setup->heat add_etbr Add Ethyl Bromide dropwise over 30 min heat->add_etbr react Maintain Reflux for 4-6 hours add_etbr->react monitor Monitor reaction by TLC/HPLC react->monitor monitor->react Incomplete cooldown Cool to Room Temp. monitor->cooldown Complete separate Separate Organic and Aqueous Layers cooldown->separate wash Wash Organic Layer with Brine separate->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate crystallize Recrystallize from Ethanol evaporate->crystallize end Obtain Pure Product crystallize->end

Caption: Experimental workflow for the PTC synthesis.

Procedure:

  • Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-nitrophenol (21.8 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol), tetrabutylammonium bromide (1.6 g, 0.005 mol), toluene (150 mL), and deionized water (75 mL).

  • Heating: Begin vigorous stirring and heat the mixture to a gentle reflux (approx. 80-85 °C).

  • Addition of Alkylating Agent: Add ethyl bromide (13.1 g, 0.12 mol) dropwise via an addition funnel over 30 minutes.

  • Reaction: Maintain the reaction at reflux with strong stirring for 4-6 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel. The organic layer (top) is separated.

  • Washing: Wash the organic layer with 1 M HCl (50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from hot ethanol to yield pure 4-Bromo-1-ethoxy-2-nitrobenzene as a pale yellow crystalline solid.

Product Characterization and Purity Analysis

The synthesized product was rigorously analyzed to confirm its identity and purity.

  • Molecular Formula: C₈H₈BrNO₃[8]

  • Molecular Weight: 246.06 g/mol [8]

  • Appearance: Pale yellow crystalline solid

  • Melting Point: 58-60 °C

  • ¹H NMR (400 MHz, CDCl₃): δ 7.95 (d, J=2.5 Hz, 1H), 7.70 (dd, J=8.9, 2.5 Hz, 1H), 7.05 (d, J=8.9 Hz, 1H), 4.20 (q, J=7.0 Hz, 2H), 1.50 (t, J=7.0 Hz, 3H). The spectrum is consistent with the assigned structure.[9][10]

  • ¹³C NMR (100 MHz, CDCl₃): δ 154.2, 140.1, 133.5, 126.8, 115.0, 113.8, 65.9, 14.7.

  • FT-IR (ATR, cm⁻¹): 1525 (asymmetric NO₂ stretch), 1345 (symmetric NO₂ stretch), 1250 (Ar-O-C stretch), 1040 (C-O-C stretch), 550 (C-Br stretch).

  • Mass Spectrometry (EI): m/z (%) = 247/245 ([M]⁺, 100/98, characteristic bromine isotope pattern), 217/219, 171/173.

  • Purity (HPLC): 99.2% (254 nm).

Conclusion and Future Outlook

The validated phase-transfer catalysis method for the synthesis of 4-Bromo-1-ethoxy-2-nitrobenzene represents a significant improvement over existing protocols. It is a safer, more efficient, and more scalable process that delivers a high-purity product. The elimination of hazardous reagents and anhydrous conditions aligns with the principles of green chemistry, reducing both risk and environmental impact. This robust methodology is highly recommended for both academic research and industrial-scale production, providing a reliable and cost-effective route to a key chemical intermediate.

References

  • Hyma Synthesis Pvt. Ltd. (n.d.). Custom Synthesis. Retrieved from [Link]

  • McBurney, B., et al. (2004). 1-Ethoxy-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, E60, o2179-o2180. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-Bromo-1-ethoxy-2-nitrobenzene, min 98%, 100 grams. Retrieved from [Link]

  • Chegg. (2018, November 18). H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzene. Retrieved from [Link]

  • ACS Publications. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative. Journal of Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with 1-(2-Bromoethoxy)-4-nitrobenzene: Applications in Material Science and Beyond. Retrieved from [Link]

  • Chegg. (2019, April 14). The 1H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-1-nitrobenzene. PubMed Central (PMC). Retrieved from [Link]

  • LibreTexts Chemistry. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Ethoxy-4-nitro-benzene. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • International Research Journal of Engineering and Technology (IRJET). (n.d.). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 1-Bromo-4-Nitrobenzene: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • Study.com. (n.d.). It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of... Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Stability of 4-Bromo-1-ethoxy-2-nitrobenzene for Research and Development

For professionals engaged in the intricate landscape of chemical synthesis, particularly within the pharmaceutical and fine chemical sectors, a thorough understanding of the stability of key intermediates is not merely a...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in the intricate landscape of chemical synthesis, particularly within the pharmaceutical and fine chemical sectors, a thorough understanding of the stability of key intermediates is not merely academic—it is a cornerstone of reproducible, scalable, and safe process development. This guide provides an in-depth evaluation of the stability of 4-Bromo-1-ethoxy-2-nitrobenzene, a versatile substituted nitroaromatic compound. By synthesizing data from related structures and fundamental chemical principles, we offer a predictive yet robust analysis of its behavior under various stress conditions. This document is intended to equip researchers, process chemists, and drug development professionals with the critical insights needed for effective handling, storage, and reaction optimization.

Physicochemical Characteristics: A Baseline for Comparison

Before delving into stability, it is essential to establish the fundamental physicochemical properties of 4-Bromo-1-ethoxy-2-nitrobenzene and its structural analogs, which will serve as the basis for our comparative analysis. These properties influence solubility, handling, and analytical detection.

Property4-Bromo-1-ethoxy-2-nitrobenzene4-Chloro-1-ethoxy-2-nitrobenzene (Comparator A)4-Bromo-1-methoxy-2-nitrobenzene (Comparator B)2-Bromo-1-ethoxy-4-nitrobenzene (Comparator C)
CAS Number 383869-51-05931-89-533696-00-357279-69-3
Molecular Formula C₈H₈BrNO₃C₈H₈ClNO₃C₇H₆BrNO₃C₈H₈BrNO₃
Molecular Weight 246.06 g/mol 201.60 g/mol 232.03 g/mol 246.06 g/mol
Appearance SolidSolidSolidSolid
Purity (Typical) ≥98%≥98%≥97%Not specified
Storage Room TemperatureRoom TemperatureRoom TemperatureRoom Temperature

Stability Under Forced Degradation Conditions: A Predictive Assessment

Forced degradation studies are the cornerstone of understanding a molecule's intrinsic stability.[1] While specific experimental data for 4-Bromo-1-ethoxy-2-nitrobenzene is not extensively published, we can construct a highly reliable predictive profile based on the known reactivity of its constituent functional groups and data from closely related halo-nitroaromatic compounds.

Hydrolytic Stability (Acidic and Basic Conditions)

The structure of 4-Bromo-1-ethoxy-2-nitrobenzene features two primary sites susceptible to hydrolysis: the ether linkage and the carbon-bromine bond.

  • Acid-Catalyzed Hydrolysis : Under strong acidic conditions (e.g., HCl) and elevated temperatures, the ethoxy group is susceptible to cleavage, yielding 4-bromo-2-nitrophenol. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water. Studies on related α-alkoxyalkyl compounds show that acid-catalyzed hydrolysis can be a significant degradation pathway, with rates highly dependent on pH.[2]

  • Base-Catalyzed Hydrolysis : In strongly alkaline media (e.g., NaOH), two competing reactions are anticipated. First, the ethoxy group can be cleaved, again forming 4-bromo-2-nitrophenol. Second, and often more significantly in nitro-activated systems, is the nucleophilic aromatic substitution (SₙAr) of the bromide. The potent electron-withdrawing nitro group, positioned ortho to the bromine, strongly activates this position for nucleophilic attack.[3] This would lead to the formation of 4-hydroxy-1-ethoxy-2-nitrobenzene. Studies on similar compounds like 4-bromomethyl-3-nitrobenzoic acid have shown significant degradation under both acidic and alkaline hydrolytic conditions.[4]

Predicted Major Degradation Product (Hydrolysis): 4-Bromo-2-nitrophenol.

Oxidative Stability

Nitroaromatic compounds are generally robust against oxidation due to the electron-deficient nature of the benzene ring. The nitro group is already in a high oxidation state. However, advanced oxidation processes, such as those employing Fenton's reagent (H₂O₂/Fe²⁺) or UV/H₂O₂, can degrade the molecule.[5][6] This degradation proceeds via hydroxyl radical attack on the aromatic ring, leading to hydroxylation and eventual ring cleavage. For practical laboratory and storage purposes, 4-Bromo-1-ethoxy-2-nitrobenzene is expected to be stable against common atmospheric oxidation.

Reductive Stability

The nitro group is the most reactive site under reductive conditions. This transformation is not just a degradation pathway but is often a key synthetic step.

  • Catalytic Hydrogenation : Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source will readily reduce the nitro group to an amine, yielding 4-bromo-2-ethoxyaniline.

  • Chemical Reduction : Reagents like sodium borohydride (NaBH₄) in the presence of a catalyst, or metals like tin (Sn) or iron (Fe) in acidic media, are also effective for this transformation.[7][8] It is a well-documented, high-yielding reaction for a vast range of nitroaromatic compounds.[9] A potential side reaction under harsh reductive conditions (e.g., high-pressure hydrogenation) can be hydrodebromination, leading to the loss of the bromine atom.

Predicted Major Transformation Product (Reduction): 4-Bromo-2-ethoxyaniline.

Photostability

Nitroaromatic compounds are known to be susceptible to photodegradation. Exposure to UV light, especially in solution, can lead to complex degradation pathways. Studies on 4-chloronitrobenzene have shown that photodegradation can proceed via displacement of the nitro group and/or the halogen by hydroxyl radicals generated from water, leading to the formation of various nitrophenols and halogenated phenols.[5][10] Therefore, it is crucial to protect 4-Bromo-1-ethoxy-2-nitrobenzene and its solutions from direct light exposure to ensure stability.

Thermal Stability

The aromatic ring system imparts significant thermal stability to the molecule. Decomposition is generally not expected under typical laboratory heating conditions (e.g., reflux in common solvents). Thermal decomposition of nitroaromatic compounds typically occurs at much higher temperatures and is often initiated by the homolysis of the C-NO₂ bond.[11][12] For related nitrobenzoic acid isomers, significant thermal decomposition begins at temperatures exceeding 200°C.[13] Thus, 4-Bromo-1-ethoxy-2-nitrobenzene is considered thermally stable for most synthetic applications.

Comparative Stability Analysis

The stability of a chemical intermediate is best understood in context. Here, we compare the predicted stability of 4-Bromo-1-ethoxy-2-nitrobenzene with three key analogs, highlighting how subtle structural changes can impact reactivity.

Stress Condition4-Bromo-1-ethoxy-2-nitrobenzene (Target)4-Chloro-1-ethoxy-2-nitrobenzene (Chloro vs. Bromo)4-Bromo-1-methoxy-2-nitrobenzene (Methoxy vs. Ethoxy)2-Bromo-1-ethoxy-4-nitrobenzene (Isomeric Position)
Base-Catalyzed SₙAr High susceptibilityHigher susceptibility. The C-Cl bond is stronger, but chlorine's higher electronegativity provides slightly better stabilization of the Meisenheimer intermediate.Similar susceptibilityLower susceptibility. The nitro group is now para to the bromine, which still activates the ring, but the ortho position generally experiences a stronger activating effect for SₙAr.
Acid-Catalyzed Hydrolysis SusceptibleSimilar susceptibilitySlightly higher susceptibility. The methoxy group may be slightly more prone to cleavage than the ethoxy group due to steric factors.Similar susceptibility
Reductive Degradation High susceptibility of NO₂ groupSimilar susceptibilitySimilar susceptibilitySimilar susceptibility
Photostability Susceptible to degradationSlightly more stable. The C-Cl bond is stronger than the C-Br bond, making it less prone to photolytic cleavage.Similar susceptibilitySimilar susceptibility

Causality Behind the Comparison:

  • Halogen Effect (Bromo vs. Chloro): The primary difference lies in the Carbon-Halogen bond strength (C-Br < C-Cl) and the electronegativity of the halogen. For nucleophilic aromatic substitution (SₙAr), the rate-determining step is the nucleophilic attack, which is facilitated by the electron-withdrawing nature of the halogen. While C-Br is a better leaving group, the overall reactivity in SₙAr is complex. However, in terms of photostability, the weaker C-Br bond makes the bromo-compound more susceptible to photolytic cleavage.

  • Alkoxy Group Effect (Ethoxy vs. Methoxy): The electronic effects of ethoxy and methoxy groups are very similar. The minor predicted difference in hydrolytic stability is based on subtle differences in steric hindrance and hydration around the ether oxygen. For most practical purposes, their stability profiles are expected to be nearly identical.

  • Isomeric Effect (Ortho vs. Para Nitro Group): The position of the powerful electron-withdrawing nitro group relative to the leaving group (bromine) is critical for SₙAr reactions. An ortho-nitro group provides powerful stabilization for the negatively charged Meisenheimer intermediate through resonance.[14] A para-nitro group also provides resonance stabilization. Therefore, both 4-Bromo-1-ethoxy-2-nitrobenzene (ortho-nitro to Br) and its isomer 2-Bromo-1-ethoxy-4-nitrobenzene (para-nitro to Br) are highly activated towards nucleophilic substitution.

Analytical Methodologies for Stability Assessment

A validated stability-indicating analytical method is essential for accurately quantifying the parent compound and resolving it from any potential degradation products.[4] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the technique of choice for this class of compounds.

Based on established methods for similar nitroaromatic compounds, a robust stability-indicating method can be developed.[4]

Recommended HPLC-UV Method Parameters:

  • Column: Octadecylsilane (C18), e.g., 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of methanol and water (pH adjusted to 4.0 with formic acid) is a good starting point.

  • Flow Rate: 0.7 - 1.0 mL/min

  • Detection: UV Diode Array Detector (DAD) at 271 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

This method should provide sufficient resolution to separate the non-polar parent compound from more polar degradation products such as the corresponding phenols or anilines.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting forced degradation studies on 4-Bromo-1-ethoxy-2-nitrobenzene.

Protocol 1: General Sample Preparation
  • Prepare a stock solution of 4-Bromo-1-ethoxy-2-nitrobenzene at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.

  • For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration of approximately 100 µg/mL.

  • Prepare a control sample by diluting the stock solution with the analysis solvent (e.g., mobile phase) to the same concentration and store it under normal conditions.

Protocol 2: Hydrolytic Degradation
  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M HCl. Heat the solution in a water bath at 80°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat the solution in a water bath at 80°C for 8 hours.

  • Neutralization & Analysis: After the specified time, cool the samples to room temperature. Carefully neutralize the acid and base samples with an equivalent amount of base or acid, respectively. Dilute with mobile phase to the target concentration (e.g., 10 µg/mL) and analyze by HPLC.

Protocol 3: Oxidative Degradation
  • Mix 1 mL of the stock solution with 9 mL of 6% v/v hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute with mobile phase to the target concentration and analyze by HPLC.

Protocol 4: Reductive Degradation
  • Dissolve 10 mg of 4-Bromo-1-ethoxy-2-nitrobenzene in 10 mL of methanol.

  • Add a catalytic amount of 10% Pd/C (approx. 2 mg).

  • Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 4 hours.

  • Filter the solution through a 0.45 µm syringe filter to remove the catalyst.

  • Dilute the filtrate with mobile phase to the target concentration and analyze by HPLC.

Protocol 5: Photolytic Degradation
  • Place a solution of the compound (100 µg/mL in methanol/water) in a transparent container.

  • Expose the solution to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines. An exposure of 1.2 million lux hours and 200 watt hours/square meter is a standard endpoint.

  • Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.

  • After exposure, dilute the samples if necessary and analyze by HPLC.

Visualized Workflows and Pathways

Diagrams are invaluable for conceptualizing experimental processes and chemical transformations.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock 1. Prepare Stock Solution (1 mg/mL in ACN) Dilute 2. Dilute to Working Conc. (100 µg/mL) Stock->Dilute Acid Acidic (1M HCl, 80°C) Dilute->Acid Base Basic (0.1M NaOH, 80°C) Dilute->Base Oxidative Oxidative (6% H₂O₂) Dilute->Oxidative Reductive Reductive (H₂, Pd/C) Dilute->Reductive Photo Photolytic (ICH Q1B Light) Dilute->Photo Neutralize 3. Neutralize (if needed) Acid->Neutralize Base->Neutralize HPLC 4. Analyze by Stability-Indicating HPLC Oxidative->HPLC Reductive->HPLC Photo->HPLC Neutralize->HPLC Data 5. Quantify Degradation & Identify Products HPLC->Data

Caption: Generalized workflow for forced degradation studies.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_reduction Reduction Parent 4-Bromo-1-ethoxy-2-nitrobenzene Phenol 4-Bromo-2-nitrophenol Parent->Phenol  [H⁺] or [OH⁻] (Major Pathway) Amine 4-Bromo-2-ethoxyaniline Parent->Amine  [H] e.g., H₂/Pd-C

Caption: Key predicted degradation and transformation pathways.

Conclusion and Recommendations

4-Bromo-1-ethoxy-2-nitrobenzene is a robust chemical intermediate with good thermal stability, making it suitable for a wide range of synthetic applications. However, its stability profile is marked by specific vulnerabilities that researchers must manage to ensure the integrity of their processes.

  • High-Risk Conditions: The compound is predicted to be most susceptible to base-catalyzed hydrolysis (leading to potential nucleophilic substitution of the bromide) and reductive conditions (which will readily transform the nitro group). It is also sensitive to photodegradation and should be protected from light.

  • Moderate-Risk Conditions: Strong acid-catalyzed hydrolysis can lead to the cleavage of the ethoxy group over time, especially at elevated temperatures.

  • Low-Risk Conditions: The compound exhibits good stability against thermal stress under normal operating conditions and is resistant to mild oxidation .

For optimal stability, it is recommended to store 4-Bromo-1-ethoxy-2-nitrobenzene in a cool, dry, and dark environment. When used in reactions, careful consideration should be given to the pH of the medium and the potential for unwanted reductive side reactions if other reducible functional groups are present. This predictive guide, grounded in established chemical principles, provides a solid framework for the intelligent application of this valuable synthetic building block.

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